Product packaging for Allo-aca(Cat. No.:)

Allo-aca

Cat. No.: B12418216
M. Wt: 1074.2 g/mol
InChI Key: HBIZXCPYXWQUEB-PPHQEZGGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Allo-aca is a useful research compound. Its molecular formula is C48H75N13O15 and its molecular weight is 1074.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H75N13O15 B12418216 Allo-aca

Properties

Molecular Formula

C48H75N13O15

Molecular Weight

1074.2 g/mol

IUPAC Name

(4S)-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C48H75N13O15/c1-8-10-29(56-42(70)31(14-15-36(65)66)58-46(74)38(50)25(7)63)43(71)61-39(23(4)5)47(75)54-24(6)40(68)59-32(17-22(2)3)44(72)60-33(21-62)45(73)57-30(11-9-16-53-48(51)52)41(69)55-27-12-13-28-26(18-35(49)64)19-37(67)76-34(28)20-27/h12-13,19-20,22-25,29-33,38-39,62-63H,8-11,14-18,21,50H2,1-7H3,(H2,49,64)(H,54,75)(H,55,69)(H,56,70)(H,57,73)(H,58,74)(H,59,68)(H,60,72)(H,61,71)(H,65,66)(H4,51,52,53)/t24-,25-,29-,30-,31-,32-,33-,38-,39-/m0/s1

InChI Key

HBIZXCPYXWQUEB-PPHQEZGGSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@H](C)O)N

Canonical SMILES

CCCC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Allo-aca Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical structure, biological activity, and associated methodologies for the Allo-aca peptide, a potent and specific leptin receptor antagonist. This document is intended for researchers, scientists, and drug development professionals working in areas such as oncology, metabolism, and angiogenesis.

Chemical Structure and Properties

This compound is a peptidomimetic, a synthetic peptide designed to mimic the biological activity of a natural peptide. Its structure is based on the C-terminal binding site III of leptin.

The primary amino acid sequence of this compound is H-allo-Thr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2 .[1][2] It incorporates non-natural amino acids, including allo-Threonine (allo-Thr), Norvaline (Nva), and 6-aminocaproic acid (Aca), which contribute to its stability and enhanced biological activity.

PropertyValueSource
Molecular Formula C48H75N13O15MedChemExpress
Molecular Weight 1074.19 g/mol [3]
Sequence {H-allo}-Thr-Glu-{Nva}-Val-Ala-Leu-Ser-Arg-{Aca}-NH2[4]
Shortened Sequence {H-allo}-TE-{Nva}-VALSR-{Aca}-NH2[4]
Appearance SolidAladdin Scientific

Biological Activity and Quantitative Data

This compound functions as a competitive antagonist of the leptin receptor (ObR).[5] By blocking the binding of leptin, it inhibits downstream signaling pathways that are involved in cell proliferation, migration, and angiogenesis. This makes this compound a valuable tool for studying leptin-mediated biological processes and a potential therapeutic agent for conditions associated with excessive leptin signaling, such as certain types of cancer.

ParameterCell LineValueSource
IC50 (Leptin-induced proliferation) MCF-7200 pM[3][6]
Inhibition Concentration (Leptin-induced proliferation) MDA-MB-23150 pM[3][6]
Inhibition of VEGF-dependent leptin mRNA expression MDA-MB-231 & MCF-7250 nmol/L[3][6]
Binding Affinity (ka) to human leptin receptor -5 x 10(5) M(-1) s(-1)
Dissociation Constant (kdiss) from human leptin receptor -1.5 x 10(-4) s(-1)
Cmax in mouse plasma (2 mg/kg s.c.) -8.9 µg/mL at 5 min
Half-life in human serum -< 30 min
Half-life in bovine vitreous fluid -> 2 h
Half-life in human tears -10 h

Experimental Protocols

3.1. Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized using solid-phase methods, likely employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin: A suitable solid support, such as Rink Amide resin, is used to generate the C-terminal amide.

  • Amino Acid Coupling:

    • The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

    • The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

    • The first Fmoc-protected amino acid (Aca) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) and then coupled to the deprotected resin.

    • The resin is washed to remove excess reagents.

    • The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Arg, Ser, Leu, Ala, Val, Nva, Glu, allo-Thr).

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and dried.

3.2. High-Performance Liquid Chromatography (HPLC) Purification

The crude this compound peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 stationary phase is commonly used for peptide purification.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide from the column. The exact gradient will depend on the hydrophobicity of the peptide and the specific column used.

  • Detection: The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the major peak are collected, and the purity is assessed by analytical HPLC.

3.3. Mass Spectrometry Analysis

The identity and purity of the final peptide are confirmed using mass spectrometry.

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are typically used.

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.

  • Analysis: The mass spectrometer is calibrated, and the sample is introduced. The resulting mass spectrum will show a peak corresponding to the calculated molecular weight of the this compound peptide (1074.19 Da).

Signaling Pathways and Logical Relationships

This compound exerts its biological effects by inhibiting the signaling cascades initiated by leptin binding to its receptor. The primary pathways affected are the JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT pathways.[7]

Allo_aca_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binds and Activates Allo_aca This compound Allo_aca->ObR Blocks Binding JAK2 JAK2 ObR->JAK2 Activates PI3K PI3K ObR->PI3K Activates RAS RAS ObR->RAS Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Proliferation Cell Proliferation, Angiogenesis, Migration pSTAT3->Proliferation Promotes AKT AKT PI3K->AKT Phosphorylates pAKT pAKT AKT->pAKT pAKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK pERK1/2 ERK->pERK pERK->Proliferation Promotes

Inhibition of Leptin-Induced Signaling by this compound

This diagram illustrates how this compound competitively inhibits the binding of leptin to its receptor, thereby blocking the activation of key downstream signaling pathways (JAK/STAT, PI3K/AKT, and MAPK/ERK) that promote cellular processes such as proliferation, angiogenesis, and migration.

References

The Discovery of Allo-aca: A Potent Leptin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the discovery and characterization of Allo-aca, a peptidomimetic that has emerged as a potent and specific antagonist of the leptin receptor (ObR). This document provides a comprehensive overview of its binding kinetics, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the study of leptin signaling and the development of novel therapeutics targeting metabolic and oncologic diseases.

Core Quantitative Data

The following tables summarize the key quantitative data for this compound and its peripherally acting analog, d-Ser, providing a clear comparison of their biochemical and cellular activities.

Table 1: Binding Kinetics of this compound to the Human Leptin Receptor

ParameterValueMethodReference
Association Rate (ka)5 x 10⁵ M⁻¹s⁻¹Surface Plasmon Resonance (SPR)[1]
Dissociation Rate (kdiss)1.5 x 10⁻⁴ s⁻¹Surface Plasmon Resonance (SPR)[1]
Dissociation Constant (Kd)0.3 nMSurface Plasmon Resonance (SPR)[2]
Complex Half-life~2 hours (111 minutes)Surface Plasmon Resonance (SPR)[2]

Table 2: In Vitro Efficacy of this compound and d-Ser

CompoundCell LineAssayMetricValueReference
This compoundMDA-MB-231Cell ProliferationInhibition Concentration50 pM[3]
This compoundMCF-7Cell ProliferationIC₅₀200 pM[3]
This compoundK-562 (CML)Cell ProliferationIC₅₀~500 pM[4]
This compound (biotinylated)MCF-7Cell ProliferationIC₅₀~200-fold higher than this compound[1]
d-SerBreast and Colorectal Cancer CellsCell ProliferationInhibition Concentration1 nM[5]

Table 3: In Vivo Administration and Efficacy of this compound

Animal ModelDosingOutcomeReference
MDA-MB-231 Orthotopic Mouse Xenograft0.1 and 1 mg/kg/day (subcutaneous)Extended average survival time to 24 and 28.1 days, respectively (from 15.4 days in controls)[3]
New Zealand Obese (NZO) Mice0.2 mg/kg (subcutaneous, twice daily)Significantly reduced mean arterial pressure

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

Surface Plasmon Resonance (SPR) Assay for Binding Kinetics

This protocol was utilized to determine the association and dissociation rates of this compound to the leptin receptor.[2][4]

  • Instrument: Reichert SR7500DC

  • Sensor Chip: NeutrAvidin-coated sensor chips.

  • Ligand Immobilization: Biotinylated this compound was immobilized on the sensor chip. The right flow channel was used as a reference.

  • Analyte: Leptin binding domain (LBD) of the human leptin receptor.

  • Running and Dilution Buffer: TBST (50 mM Tris, 150 mM NaCl, 0.002% Tween20, pH 7.4).

  • Procedure:

    • Immobilize biotinylated this compound onto the NeutrAvidin sensor chip.

    • Flow the running buffer over the chip to establish a stable baseline.

    • Inject the leptin receptor LBD at various concentrations over the chip surface at a flow rate of 25 µL/min at 25°C.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor chip surface if necessary.

  • Data Analysis: The acquired SPR traces were analyzed using Scrubber 2.0 and ClampXP software to calculate the kinetic rate constants (ka and kdiss).[4]

Cell Proliferation Assay

This assay is used to determine the inhibitory effect of this compound on leptin-induced cell growth.[3]

  • Cell Lines: MDA-MB-231, MCF-7, or other leptin receptor-positive cell lines.

  • Reagents:

    • Recombinant human leptin

    • This compound or d-Ser

    • Cell culture medium and supplements

    • Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT®)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Starve the cells in a serum-free or low-serum medium for 24 hours.

    • Treat the cells with varying concentrations of this compound or d-Ser for a predetermined time (e.g., 1-2 hours) prior to leptin stimulation.

    • Stimulate the cells with a predetermined concentration of leptin (e.g., 50-100 ng/mL). A control group with no leptin and a group with leptin only should be included.

    • Incubate for a period of 24-72 hours.

    • Add the cell proliferation reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of cell proliferation compared to the leptin-only control. Determine the IC₅₀ value for the antagonist.

Western Blotting for Signaling Pathway Inhibition

This method is used to assess the ability of this compound to block leptin-induced phosphorylation of key downstream signaling proteins.[5]

  • Cell Lines: Leptin receptor-positive cells.

  • Reagents:

    • Recombinant human leptin

    • This compound

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies against phosphorylated and total STAT3, ERK1/2, and AKT.

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Culture cells to 70-80% confluency and then serum-starve overnight.

    • Pre-treat cells with this compound at the desired concentration for 1-2 hours.

    • Stimulate with leptin for a short period (e.g., 15-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylation in this compound-treated cells to the leptin-stimulated control.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Leptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation pJAK2 pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylation PI3K PI3K pJAK2->PI3K Activation RAS RAS pJAK2->RAS Activation pSTAT3 pSTAT3 Gene_Expression Gene Expression (Proliferation, Metabolism) pSTAT3->Gene_Expression AKT AKT PI3K->AKT Activation pAKT pAKT pAKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK pERK1/2 pERK->Gene_Expression Allo_aca This compound Allo_aca->ObR Antagonism SPR_Workflow start Start immobilization Immobilize Biotinylated This compound on Sensor Chip start->immobilization baseline Establish Stable Baseline with Running Buffer immobilization->baseline injection Inject Leptin Receptor LBD (Analyte) baseline->injection data_acquisition Real-time Data Acquisition (Association & Dissociation) injection->data_acquisition analysis Analyze Sensorgram Data (ka, kdiss, Kd) data_acquisition->analysis end End analysis->end Western_Blot_Workflow start Start cell_culture Culture & Serum-Starve Leptin Receptor-Positive Cells start->cell_culture treatment Pre-treat with this compound, then Stimulate with Leptin cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE & Transfer to PVDF Membrane lysis->sds_page blocking Block Membrane sds_page->blocking primary_ab Incubate with Primary Antibody (e.g., anti-pSTAT3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Quantify Band Intensities detection->analysis end End analysis->end

References

Allo-aca binding affinity to the leptin receptor

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the binding affinity of Allo-aca to the leptin receptor, designed for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and specific synthetic peptide antagonist of the leptin receptor (ObR). It effectively blocks leptin-induced signaling and has demonstrated significant anti-proliferative and anti-angiogenic effects in various preclinical models. This technical guide provides a comprehensive overview of the binding affinity of this compound to the human leptin receptor, detailing quantitative binding kinetics, in vitro inhibitory concentrations, and the experimental methodologies employed for their determination. Furthermore, this document includes detailed visualizations of key signaling pathways modulated by this compound and a schematic of the experimental workflow for assessing its binding affinity.

Quantitative Binding Affinity and Inhibitory Activity

The interaction between this compound and the leptin receptor has been quantitatively characterized through biochemical and cell-based assays. The data highlights a high-affinity interaction and potent biological activity in the picomolar range.

Table 1: Quantitative Data for this compound Binding and Inhibition
ParameterValueUnitsAssay SystemReference(s)
Binding Affinity (Surface Plasmon Resonance)
Association Rate (k_a)5 x 10⁵M⁻¹s⁻¹Biotin-labeled this compound on a NeutrAvidin chip with human leptin receptor binding domain.[1][2]
Dissociation Rate (k_diss)1.5 x 10⁻⁴s⁻¹Biotin-labeled this compound on a NeutrAvidin chip with human leptin receptor binding domain.[1][2]
Dissociation Constant (K_d)0.3nMCalculated from k_diss / k_a.
Inhibitory Concentration (Cell-Based Assays)
IC₅₀200pMInhibition of leptin-induced proliferation of MCF-7 breast cancer cells.[3][4]
IC₅₀50pMInhibition of leptin-induced proliferation of MDA-MB-231 breast cancer cells.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. The binding kinetics of this compound to the leptin receptor were determined using this method.

  • Instrumentation: A Biacore instrument (or equivalent) is typically used.

  • Sensor Chip: A NeutrAvidin-coated sensor chip is used for the immobilization of the biotinylated ligand.

  • Ligand Preparation and Immobilization:

    • A C-terminal biotin-labeled this compound peptide is synthesized and purified.

    • The biotinylated this compound is diluted in an appropriate buffer (e.g., HBS-EP) and injected over the NeutrAvidin-coated sensor chip surface until the desired immobilization level is reached. A reference flow cell is left unmodified or immobilized with a control peptide to subtract non-specific binding.

  • Analyte Preparation: The extracellular binding domain of the human leptin receptor is expressed and purified. A series of dilutions of the receptor are prepared in the running buffer.

  • Binding Analysis:

    • The running buffer is flowed over the sensor chip to establish a stable baseline.

    • The different concentrations of the leptin receptor binding domain are injected over the ligand-immobilized and reference surfaces for a defined association time, followed by a dissociation phase with the running buffer.

    • After each cycle, the sensor surface is regenerated using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

  • Data Analysis: The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference channel signal. The resulting data is globally fitted to a 1:1 Langmuir binding model to determine the association rate (k_a) and dissociation rate (k_diss). The equilibrium dissociation constant (K_d) is calculated as the ratio of k_diss/k_a.[1][2]

Cell Proliferation Assay for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) of this compound on leptin-induced cell proliferation is a measure of its functional potency.

  • Cell Lines: Human breast cancer cell lines expressing the leptin receptor, such as MCF-7 and MDA-MB-231, are used.[3][4]

  • Cell Culture:

    • Cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

    • For the assay, cells are seeded in 96-well plates and allowed to adhere.

  • Assay Procedure:

    • After adherence, the growth medium is replaced with a serum-free or low-serum medium for a period to starve the cells and minimize basal proliferation.

    • Cells are then treated with a range of concentrations of this compound in the presence of a fixed concentration of human leptin (e.g., 50 ng/mL) to stimulate proliferation. Control wells include cells with no treatment, cells with leptin only, and cells with this compound only.

    • The plates are incubated for a specified period (e.g., 48-72 hours).

  • Quantification of Proliferation: Cell proliferation is measured using a standard colorimetric or fluorometric assay, such as the MTT, XTT, or CyQUANT assay, according to the manufacturer's instructions.

  • Data Analysis: The absorbance or fluorescence values are converted to percentage inhibition relative to the leptin-stimulated control. The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Diagrams are provided to illustrate key processes and pathways related to the this compound and leptin receptor interaction.

Experimental Workflow for Surface Plasmon Resonance

SPR_Workflow cluster_prep 1. Preparation cluster_assay 2. SPR Assay Execution cluster_analysis 3. Data Analysis Biotin_Allo_aca Biotinylated this compound Immobilization Immobilize this compound on Chip Biotin_Allo_aca->Immobilization SPR_Chip NeutrAvidin-coated Chip SPR_Chip->Immobilization Leptin_Receptor Leptin Receptor (Analyte) Injection Inject Leptin Receptor Leptin_Receptor->Injection Immobilization->Injection Detection Monitor Binding (Sensorgram) Injection->Detection Data_Fitting Fit Sensorgram Data Detection->Data_Fitting Kinetic_Calc Calculate ka and kdiss Data_Fitting->Kinetic_Calc Kd_Calc Determine Kd Kinetic_Calc->Kd_Calc

Caption: Workflow for SPR analysis of this compound binding to the leptin receptor.

Leptin Receptor Signaling and Inhibition by this compound

Leptin_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Activates Allo_aca This compound Allo_aca->ObR Inhibits JAK2 JAK2 ObR->JAK2 Recruits & Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates & Activates PI3K PI3K JAK2->PI3K Phosphorylates & Activates MAPK_ERK MAPK/ERK JAK2->MAPK_ERK Phosphorylates & Activates Cellular_Response Gene Transcription (Proliferation, Angiogenesis, etc.) STAT3->Cellular_Response AKT Akt PI3K->AKT AKT->Cellular_Response MAPK_ERK->Cellular_Response

Caption: this compound competitively antagonizes the leptin receptor, blocking downstream signaling.

References

The Discovery and Development of Allo-aca: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Novel Leptin Receptor Antagonist for Oncological Research and Drug Development

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Allo-aca, a potent and specific peptide antagonist of the leptin receptor (ObR). Designed for researchers, scientists, and professionals in drug development, this document details the scientific rationale, experimental validation, and key quantitative data associated with this compound and its peripherally restricted analog, d-Ser.

Introduction: Targeting the Leptin Pathway in Oncology

The hormone leptin, primarily known for its role in regulating energy balance, has been increasingly implicated in the progression of various cancers. By binding to its receptor, ObR, leptin can activate several intracellular signaling pathways that promote tumor growth, proliferation, and metastasis. This has established the leptin signaling pathway as a promising target for novel anti-cancer therapies. This compound was developed as a peptidomimetic to competitively inhibit the binding of leptin to ObR, thereby blocking its pro-neoplastic effects.[1]

A significant challenge in the initial development of this compound was its ability to cross the blood-brain barrier (BBB), leading to undesirable orexigenic (appetite-stimulating) effects.[1][2] This prompted the rational design of a second-generation analog, d-Ser, which incorporates a D-serine residue to restrict its activity to the periphery, thus mitigating the central nervous system-mediated side effects.[1][2]

Mechanism of Action: Inhibition of Key Signaling Cascades

This compound and its analog, d-Ser, exert their anti-tumor effects by antagonizing the leptin receptor, which in turn inhibits the activation of downstream signaling pathways critical for cancer cell survival and proliferation. The primary pathways affected are:

  • JAK/STAT3 Pathway: Upon leptin binding, ObR activates Janus kinase 2 (JAK2), which then phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival. This compound blocks this initial activation step.

  • MAPK/ERK1/2 Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade, is another crucial pathway for cell growth that is activated by leptin.

  • PI3K/AKT Pathway: The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and metabolism, and its activation is also inhibited by this compound.[1]

By concurrently inhibiting these three key signaling cascades, this compound and d-Ser effectively suppress the oncogenic signals mediated by leptin.

Allo_aca_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binds and Activates Allo_aca This compound / d-Ser Allo_aca->ObR Competitively Binds and Inhibits JAK2 JAK2 ObR->JAK2 Activates PI3K PI3K ObR->PI3K Activates RAS RAS ObR->RAS Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates AKT AKT PI3K->AKT Activates pAKT p-AKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 pERK->Nucleus Translocates Nucleus->Proliferation Gene Transcription

Caption: this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analog, d-Ser, from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound and d-Ser

CompoundCell LineAssayIC50 / Effective ConcentrationReference
This compoundMDA-MB-231Proliferation50 pM[3]
This compoundMCF-7Proliferation200 pM[3]
d-SerBreast and Colorectal Cancer CellsProliferation1 nM[1][2]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference
Cmax8.9 µg/mLMouse[4][5]
Time to Cmax5 minutesMouse[4][5]
Half-life (serum)< 30 minutesHuman[4]

Table 3: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model

DoseTreatment DurationOutcomeReference
0.1 mg/kg/day (s.c.)28 daysAverage survival extended from 15.4 to 24 days[3]
1 mg/kg/day (s.c.)28 daysAverage survival extended from 15.4 to 28.1 days[3]

Table 4: Receptor Binding Affinity of this compound

ParameterValueMethodReference
ka (association rate)5 x 10^5 M⁻¹s⁻¹Surface Plasmon Resonance[4]
kd (dissociation rate)1.5 x 10⁻⁴ s⁻¹Surface Plasmon Resonance[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound and its analogs.

Solid-Phase Peptide Synthesis

This compound and its analogs are synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocols.

  • Resin: Wang resin is typically used as the solid support.

  • Amino Acids: Fmoc-protected amino acids are used.

  • Coupling Reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are used to facilitate amide bond formation.

  • Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF (dimethylformamide).

  • Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cell Proliferation Assay

The effect of this compound on leptin-induced cell proliferation is assessed using a standard MTT or cell counting assay.

  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Serum Starvation: Cells are serum-starved for 24 hours to synchronize their cell cycles.

  • Treatment: Cells are treated with varying concentrations of this compound or d-Ser in the presence or absence of a stimulating concentration of leptin (e.g., 100 ng/mL).

  • Incubation: Plates are incubated for 48-72 hours.

  • Quantification: Cell viability is assessed using MTT reagent or by direct cell counting. The absorbance at 570 nm is measured for the MTT assay.

Western Blot Analysis of Signaling Pathways

The inhibition of leptin-induced signaling pathways is evaluated by Western blotting for the phosphorylated (activated) forms of key signaling proteins.

  • Cell Treatment: Cells are treated with this compound or d-Ser with or without leptin for a short period (e.g., 15-30 minutes) to observe acute signaling events.

  • Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-STAT3, p-ERK1/2, p-AKT, and their total protein counterparts.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

The anti-tumor efficacy of this compound is evaluated in an orthotopic breast cancer xenograft model.

  • Cell Implantation: Female immunodeficient mice (e.g., NOD/SCID or nude mice) are orthotopically injected with MDA-MB-231 human breast cancer cells into the mammary fat pad.[6][7]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Mice are randomized into treatment and control groups. This compound is administered daily via subcutaneous injection at doses ranging from 0.1 to 1 mg/kg/day. The control group receives vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) with calipers. Body weight and general health of the mice are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Survival is monitored as a primary endpoint.

Mandatory Visualizations

Experimental Workflow for this compound Development

experimental_workflow cluster_discovery Discovery & Initial Characterization cluster_preclinical Preclinical In Vivo Evaluation cluster_optimization Lead Optimization cluster_validation Analog Validation peptide_synthesis Solid-Phase Synthesis of this compound in_vitro_screening In Vitro Screening (Proliferation Assays) peptide_synthesis->in_vitro_screening signaling_assays Signaling Pathway Analysis (Western Blot) in_vitro_screening->signaling_assays receptor_binding Receptor Binding Assays (SPR) signaling_assays->receptor_binding xenograft_model Orthotopic Xenograft Model (MDA-MB-231) receptor_binding->xenograft_model bbb_permeability Blood-Brain Barrier Permeability Assessment xenograft_model->bbb_permeability problem_id Problem Identification: BBB Permeability & Orexigenic Effects bbb_permeability->problem_id analog_design Rational Design of d-Ser Analog problem_id->analog_design dser_synthesis Synthesis of d-Ser analog_design->dser_synthesis dser_in_vitro In Vitro Validation of d-Ser dser_synthesis->dser_in_vitro dser_in_vivo In Vivo Biodistribution of d-Ser dser_in_vitro->dser_in_vivo peripheral_restriction Confirmation of Peripheral Restriction dser_in_vivo->peripheral_restriction logical_relationship allo_aca This compound Discovery (Potent ObR Antagonist) bbb_crossing Observation: Crosses Blood-Brain Barrier allo_aca->bbb_crossing side_effects Undesirable Effect: Orexigenic Activity bbb_crossing->side_effects hypothesis Hypothesis: Peripheral restriction will abrogate side effects side_effects->hypothesis d_ser_design Rational Design: Incorporate d-Serine to limit BBB penetration hypothesis->d_ser_design d_ser_validation Validation: d-Ser shows peripheral distribution and maintains anti-tumor activity d_ser_design->d_ser_validation conclusion Conclusion: d-Ser is a superior candidate for cancer therapy d_ser_validation->conclusion

References

The Impact of Allo-aca on VEGF-Dependent Leptin mRNA Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of Allo-aca, a leptin receptor antagonist, on vascular endothelial growth factor (VEGF)-dependent leptin mRNA expression. The following sections detail the quantitative data from key experiments, comprehensive experimental protocols, and the underlying signaling pathways involved in this interaction. This document is intended to serve as a valuable resource for researchers and professionals in the fields of angiogenesis, metabolic disorders, and drug development.

Data Presentation

The following tables summarize the key quantitative findings from studies investigating the interplay between VEGF, leptin, and the inhibitory action of this compound in ocular endothelial cell models.

Table 1: Effect of VEGF and this compound on Leptin mRNA Expression

Cell LineTreatmentConcentrationDurationFold Change in Leptin mRNA Expression
RF/6A (Retinal Endothelial)VEGF100 ng/mL24 h~1.7-fold increase
BCE (Corneal Endothelial)VEGF100 ng/mL24 h~1.3-fold increase
RF/6AVEGF + this compound100 ng/mL + 250 nmol/L24 hReduced below baseline
BCEVEGF + this compound100 ng/mL + 250 nmol/L24 hReduced below baseline

Table 2: Effect of VEGF and this compound on Leptin Protein Expression and Cell Proliferation

Cell LineTreatmentConcentrationDurationChange in Leptin-Positive CellsChange in Cell Growth
RF/6AVEGF100 ng/mL24 h+56%+33%
BCEVEGF100 ng/mL24 h+28%+20%
RF/6AVEGF + this compound100 ng/mL + 250 nmol/L24 h-75 ± 4% reductionReduced to or below baseline
BCEVEGF + this compound100 ng/mL + 250 nmol/L24 h-80 ± 5% reductionReduced to or below baseline

Table 3: Effect of this compound on VEGF-Induced Cell Migration in RF/6A Cells

Migration TypeTreatmentConcentrationChange in Migration
ChemotaxisVEGF100 ng/mL~40% increase
ChemokinesisVEGF100 ng/mL~40% increase
ChemotaxisVEGF + this compound100 ng/mL + 100-250 nmol/LSignificant reduction
ChemokinesisVEGF + this compound100 ng/mL + 100-250 nmol/LSignificant reduction

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

Retinal (RF/6A) and corneal (BCE) endothelial cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments, cells were synchronized in serum-free media (SFM) before stimulation.[1] Treatments included Vascular Endothelial Growth Factor (VEGF) at a concentration of 100 ng/mL for 24 hours to induce leptin expression.[1][2] The leptin receptor (ObR) antagonist, this compound, was used at concentrations of 100 or 250 nmol/L in conjunction with VEGF to assess its inhibitory effects.[1][2]

Quantitative Real-Time PCR (qRT-PCR) for Leptin mRNA Expression

Total RNA was extracted from treated and control cells using standard protocols. First-strand cDNA was synthesized from the RNA templates. qRT-PCR was then performed using primers specific for leptin and a housekeeping gene for normalization. The relative expression of leptin mRNA was calculated using the comparative Ct method.

Immunofluorescence for Leptin Protein Expression

Cells were grown on coverslips and subjected to the treatments as described. After treatment, cells were fixed, permeabilized, and incubated with a primary antibody specific for leptin. A fluorescently labeled secondary antibody was then used for detection. Cell nuclei were counterstained with DAPI.[1] The percentage of leptin-positive cells was determined by analyzing the immunofluorescence images.[1]

Cell Proliferation Assay

Cell proliferation was measured using a standard colorimetric assay, such as the MTT or WST-1 assay. Cells were seeded in 96-well plates and treated with VEGF in the presence or absence of this compound. After the incubation period, the assay reagent was added, and the absorbance was measured to determine the relative number of viable cells.

Chemotaxis and Chemokinesis Assays

Cell migration was assessed using a modified Boyden chamber assay. For chemotaxis, a chemoattractant (VEGF) was placed in the lower chamber, and cells were seeded in the upper chamber. For chemokinesis, VEGF was present in both the upper and lower chambers. After incubation, non-migrated cells were removed, and the migrated cells on the underside of the membrane were stained and counted.

Western Blotting for Signaling Pathway Analysis

To investigate the intracellular signaling pathways, RF/6A cells were stimulated with VEGF (100 ng/mL) with or without this compound (250 nmol/L) for both acute (15 minutes) and long-term (24 hours) durations.[1][3] Cell lysates were then prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies against total and phosphorylated forms of key signaling proteins such as Akt and ERK1/2.[1][2][4] Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.[3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways and the logical flow of the experimental design.

VEGF_Leptin_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Leptin_mRNA Leptin mRNA VEGFR->Leptin_mRNA Upregulates Leptin_Protein Leptin Protein Leptin_mRNA->Leptin_Protein Translates to ObR Leptin Receptor (ObR) Leptin_Protein->ObR Activates Downstream_Signaling Downstream Signaling (Akt, ERK1/2) ObR->Downstream_Signaling Initiates Allo_aca This compound Allo_aca->ObR Blocks Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Cell_Migration Cell Migration Downstream_Signaling->Cell_Migration

VEGF-Induced Leptin Signaling and this compound Inhibition.

The diagram above illustrates that VEGF, by binding to its receptor (VEGFR), upregulates the expression of leptin mRNA and subsequently leptin protein.[1][2] Leptin then activates its receptor (ObR), initiating downstream signaling pathways involving Akt and ERK1/2, which promote cell proliferation and migration.[1][2][4] this compound acts as an antagonist, blocking the leptin receptor and thereby inhibiting these VEGF-mediated effects.[1]

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Cell_Culture Culture RF/6A & BCE Cells Serum_Starvation Synchronize in Serum-Free Media Cell_Culture->Serum_Starvation Control Control (SFM) VEGF_only VEGF (100 ng/mL) VEGF_Allo_aca VEGF + this compound (250 nmol/L) qRT_PCR Leptin mRNA (qRT-PCR) Control->qRT_PCR IF Leptin Protein (Immunofluorescence) Control->IF Proliferation Cell Proliferation Assay Control->Proliferation Migration Migration Assays Control->Migration Western_Blot Signaling Proteins (Western Blot) Control->Western_Blot VEGF_only->qRT_PCR VEGF_only->IF VEGF_only->Proliferation VEGF_only->Migration VEGF_only->Western_Blot VEGF_Allo_aca->qRT_PCR VEGF_Allo_aca->IF VEGF_Allo_aca->Proliferation VEGF_Allo_aca->Migration VEGF_Allo_aca->Western_Blot

Experimental Workflow for Investigating this compound's Effects.

This workflow diagram outlines the key steps in the experimental process. It begins with the preparation of ocular endothelial cells, followed by their treatment with control, VEGF, or a combination of VEGF and this compound. Finally, various analytical techniques are employed to measure the effects on leptin expression, cell behavior, and intracellular signaling.

References

The Peptidomimetic Nature of Allo-aca: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent Leptin Receptor Antagonist

Abstract

Allo-aca, a novel peptidomimetic, has emerged as a potent and specific antagonist of the leptin receptor (ObR). This technical guide provides a comprehensive overview of the core scientific data and experimental methodologies related to this compound's characterization. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, oncology, and related fields where the leptin signaling pathway plays a crucial role. This document summarizes key quantitative data, details experimental protocols for its synthesis and evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound: A Peptidomimetic Approach to Leptin Receptor Antagonism

This compound is a synthetic peptide analog designed to mimic the binding of leptin to its receptor, thereby competitively inhibiting its downstream signaling. Structurally, it is a nine-residue peptide with the sequence H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2. The inclusion of non-natural amino acids, such as alloisoleucine (alloThr), norvaline (Nva), and 6-aminocaproic acid (Aca), confers its peptidomimetic properties, enhancing its stability and biological activity compared to native peptide sequences.

As a leptin receptor antagonist, this compound has demonstrated significant potential in various preclinical models. Leptin, a hormone primarily produced by adipose tissue, is a key regulator of energy homeostasis. However, it is also implicated in the pathophysiology of several diseases, including obesity, metabolic syndrome, and various cancers. By blocking the leptin receptor, this compound effectively inhibits the diverse signaling cascades initiated by leptin, making it a valuable tool for both basic research and as a potential therapeutic agent. This guide will delve into the technical details of this compound's synthesis, its in vitro and in vivo efficacy, and the molecular mechanisms underlying its antagonistic activity.

Quantitative Data Summary

The biological activity and binding characteristics of this compound have been quantified in several key studies. The following tables summarize the available data for easy comparison.

Table 1: In Vitro Efficacy of this compound
Cell LineAssayParameterValueReference
MDA-MB-231 (human breast cancer)Proliferation AssayInhibition of leptin-induced proliferation50 pM[1]
MCF-7 (human breast cancer)Proliferation AssayIC50 for inhibition of leptin-induced proliferation200 pM[1]
Chronic Myeloid Leukemia cellsProliferation AssayPicomolar anti-proliferation activity-[2]
Table 2: In Vivo Efficacy of this compound in an MDA-MB-231 Orthotopic Mouse Xenograft Model
DoseAdministrationOutcomeResultReference
0.1 mg/kg/daySubcutaneousExtension of average survival time24 days (vs. 15.4 days for control)[1]
1 mg/kg/daySubcutaneousExtension of average survival time28.1 days (vs. 15.4 days for control)[1]
Table 3: Binding Kinetics of this compound to the Human Leptin Receptor (Surface Plasmon Resonance)
ParameterSymbolValueUnitReference
Association Rate Constantka5 x 105M-1s-1[2]
Dissociation Rate Constantkd1.5 x 10-4s-1[2]
Dissociation ConstantKD0.3nM[2]
Table 4: Pharmacokinetic Properties of this compound
MatrixParameterValueReference
Pooled Human SerumDecomposition Time< 30 minutes[2]
Mouse PlasmaDetection LimitUndetectable after 30 minutes[2]
Bovine Vitreous FluidHalf-life> 2 hours[2]
Human TearsHalf-life~10 hours[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Solid-Phase Peptide Synthesis of this compound

This compound (H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2) is synthesized using a microwave-assisted solid-phase peptide synthesis (SPPS) approach.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-alloThr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Nva-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Aca-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Solvents: DMF, Dichloromethane (DCM)

  • Microwave peptide synthesizer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (Fmoc-Aca-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and perform the coupling reaction in the microwave synthesizer according to the manufacturer's protocol (typically 5-15 minutes at a controlled temperature).

    • Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Arg, Ser, Leu, Ala, Val, Nva, Glu, alloThr).

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection step.

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization and Characterization: Lyophilize the purified peptide fractions to obtain a white powder. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Cell Proliferation Assay

This protocol details the method to assess the inhibitory effect of this compound on leptin-induced cancer cell proliferation.

Materials:

  • MDA-MB-231 or MCF-7 breast cancer cells

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Recombinant human leptin

  • This compound

  • Cell proliferation reagent (e.g., MTT, XTT, or a resazurin-based reagent like alamarBlue)

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed MDA-MB-231 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells and minimize basal proliferation.

  • Treatment:

    • Prepare a solution of recombinant human leptin at a concentration known to induce proliferation in the specific cell line (e.g., 10-100 ng/mL).

    • Prepare serial dilutions of this compound (e.g., from 1 pM to 1 µM).

    • Treat the cells with:

      • Control (serum-free medium)

      • Leptin alone

      • This compound alone (at various concentrations)

      • Leptin in combination with this compound (at various concentrations)

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification of Proliferation:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings to the control wells.

    • Calculate the percentage of inhibition of leptin-induced proliferation for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the use of SPR to determine the association and dissociation rate constants of this compound binding to the leptin receptor.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., a NeutrAvidin-coated chip for biotinylated ligands)

  • Biotinylated this compound

  • Recombinant human leptin receptor binding domain

  • Running buffer (e.g., HBS-EP buffer)

  • Regeneration solution (if necessary)

Protocol:

  • Chip Preparation:

    • Equilibrate the NeutrAvidin-coated sensor chip with running buffer.

    • Immobilize the biotinylated this compound onto the sensor chip surface by injecting a solution of the peptide over the chip. The amount of immobilized ligand should be optimized to avoid mass transport limitations.

  • Binding Analysis:

    • Inject a series of concentrations of the recombinant human leptin receptor binding domain over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • After the association phase, switch to running buffer to monitor the dissociation of the receptor from the immobilized this compound.

  • Regeneration (if applicable): If the interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • From the fitted curves, determine the association rate constant (ka), the dissociation rate constant (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of triple-negative breast cancer.

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice or SCID mice)

  • MDA-MB-231 cells

  • Matrigel (optional, to enhance tumor formation)

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Calipers for tumor measurement

  • Anesthesia

Protocol:

  • Tumor Cell Implantation:

    • Harvest MDA-MB-231 cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel.

    • Anesthetize the mice and subcutaneously or orthotopically (into the mammary fat pad) inject the cell suspension (e.g., 1-5 x 106 cells per mouse).

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound (e.g., 0.1 and 1 mg/kg/day) or vehicle control to the respective groups via the desired route (e.g., subcutaneous injection).

    • Continue the treatment for a predetermined period (e.g., 2-4 weeks).

  • Monitoring and Efficacy Evaluation:

    • Measure the tumor volume with calipers two to three times per week using the formula: Volume = (length x width²)/2.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, Western blotting).

    • For survival studies, monitor the mice until they reach a predetermined endpoint (e.g., tumor size limit or signs of morbidity).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Compare the tumor growth inhibition between the this compound treated groups and the control group.

    • For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the logical workflow for its characterization.

Leptin Receptor Signaling and Inhibition by this compound

Leptin_Signaling Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Allo_aca This compound Allo_aca->ObR JAK2 JAK2 ObR->JAK2 PI3K PI3K ObR->PI3K RAS RAS ObR->RAS STAT3 STAT3 JAK2->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK pERK1/2 ERK->pERK pERK->Nucleus Gene_Expression Gene Expression (Proliferation, Angiogenesis, Anti-apoptosis) Nucleus->Gene_Expression Inhibition->Gene_Expression

Caption: Leptin signaling pathways and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Experimental_Workflow Synthesis Peptide Synthesis (Solid-Phase) Purification Purification & Characterization (HPLC, Mass Spec) Synthesis->Purification In_Vitro In Vitro Characterization Purification->In_Vitro Binding_Assay Binding Assay (Surface Plasmon Resonance) In_Vitro->Binding_Assay Cell_Assay Cell-Based Assays (Proliferation, Migration) In_Vitro->Cell_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) In_Vitro->Signaling_Assay Data_Analysis Data Analysis & Conclusion Binding_Assay->Data_Analysis In_Vivo In Vivo Evaluation Cell_Assay->In_Vivo Signaling_Assay->Data_Analysis Xenograft Xenograft Model (Efficacy) In_Vivo->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Xenograft->Data_Analysis PK_PD->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A. Allo-aca Peptide: A Leptin Receptor Antagonist

B. Allogeneic Antibody-Mediated Responses

A. This compound Peptide: A Leptin Receptor Antagonist

Application Notes

Introduction: this compound is a potent and specific peptide antagonist of the leptin receptor (ObR).[1] It functions by blocking leptin signaling, which has implications for various physiological processes, including metabolism, angiogenesis, and cell proliferation.[1][2] In preclinical in vivo mouse models, this compound has been investigated primarily for its anti-neoplastic and metabolic effects.[1][2] While it demonstrates significant therapeutic potential, its ability to cross the blood-brain barrier can lead to orexigenic effects and subsequent weight gain, a factor to consider in experimental design.[2]

Mechanism of Action: Leptin, a hormone predominantly produced by adipose tissue, plays a crucial role in regulating energy balance. It also exhibits pro-angiogenic and pro-proliferative effects, which are implicated in cancer progression.[2] this compound competitively inhibits the binding of leptin to its receptor, thereby blocking downstream signaling pathways such as JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT.[2] This inhibition can lead to reduced tumor growth and proliferation of cancer cells.[1][2]

Pharmacokinetics: Pharmacokinetic studies in CD-1 mice have shown that subcutaneously injected this compound has a short serum half-life, decomposing within 30 minutes.[3][4] Despite this rapid clearance, it exhibits remarkable in vivo efficacy due to its exceptionally tight binding to the leptin receptor.[3] The peak plasma concentration is observed around 5 minutes after subcutaneous injection.[4][5]

Quantitative Data Summary
ParameterCell Line/ModelConcentration/DoseResultReference
In Vitro IC50 MCF-7 cells (leptin-induced proliferation)200 pMInhibition of cell proliferation[1]
MDA-MB-231 cells (leptin-induced proliferation)50 pMInhibition of cell proliferation[1]
In Vivo Efficacy MDA-MB-231 orthotopic mouse xenograft0.1 mg/kg/day (s.c.)Extended average survival from 15.4 to 24 days[1]
MDA-MB-231 orthotopic mouse xenograft1 mg/kg/day (s.c.)Extended average survival from 15.4 to 28.1 days[1]
Pharmacokinetics CD-1 mice2 mg/kg (s.c.)Cmax of 8.9 µg/mL at 5 minutes[3][4]
CD-1 mice2 mg/kg (s.c.)Undetectable in plasma after 30 minutes[3][4]
Experimental Protocols

1. In Vivo Anti-Tumor Efficacy Model

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) for xenograft studies.

  • Tumor Cell Implantation:

    • Culture human breast cancer cells (e.g., MDA-MB-231) under standard conditions.

    • Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).

    • Inject 1 x 10^6 to 5 x 10^6 cells subcutaneously or into the mammary fat pad of female mice.

    • Monitor tumor growth regularly using calipers.

  • This compound Administration:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

    • Prepare this compound solution in sterile saline.

    • Administer this compound subcutaneously at doses ranging from 0.1 to 1 mg/kg/day.[1]

    • Administer vehicle (sterile saline) to the control group.

  • Monitoring and Endpoints:

    • Measure tumor volume 2-3 times per week.

    • Monitor body weight to assess potential orexigenic side effects.[2]

    • Primary endpoint: Tumor growth inhibition.

    • Secondary endpoint: Survival analysis.[1]

2. Pharmacokinetic Study

  • Animal Model: CD-1 mice.[5]

  • This compound Administration:

    • Administer a single subcutaneous injection of this compound at a defined dose (e.g., 2 mg/kg).[5]

  • Sample Collection:

    • Collect blood samples from the tail vein at various time points (e.g., 0, 2, 5, 10, 30, 60, 120, and 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).[4]

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Quantify this compound concentrations in plasma using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS).[5]

Diagrams

Allo_aca_Mechanism Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binds JAK_STAT JAK/STAT3 Pathway ObR->JAK_STAT MAPK_ERK MAPK/ERK1/2 Pathway ObR->MAPK_ERK PI3K_AKT PI3K/AKT Pathway ObR->PI3K_AKT Allo_aca This compound Allo_aca->ObR Blocks Proliferation Cell Proliferation & Angiogenesis JAK_STAT->Proliferation MAPK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Mechanism of this compound action.

Experimental_Workflow_Antitumor start Start implant Implant Tumor Cells in Immunocompromised Mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treat Administer this compound (s.c.) or Vehicle randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Endpoint Analysis: Tumor Growth Inhibition & Survival monitor->endpoint

Caption: In vivo anti-tumor experimental workflow.

B. Allogeneic Antibody-Mediated Responses

Application Notes

Introduction: In the context of immunology and transplantation, "allo-" refers to genetically dissimilar individuals of the same species. An allogeneic immune response occurs when the immune system of a recipient recognizes and targets cells or tissues from a genetically different donor. This is a critical consideration in organ and tissue transplantation, leading to graft rejection.[6][7] Antibody-mediated rejection (AMR) is a major barrier to long-term transplant success and is driven by the production of alloantibodies by B cells.[6][7] Mouse models are instrumental in studying the mechanisms of AMR and for developing novel therapeutic strategies.[6][7]

Key Concepts:

  • Alloantigens: Antigens that differ between individuals of the same species, primarily Major Histocompatibility Complex (MHC) molecules.

  • Alloantibodies: Antibodies produced by the recipient that target donor alloantigens.

  • Allograft: A transplant of tissue or an organ from a donor to a genetically dissimilar recipient of the same species.

Experimental Protocols

1. Induction of Alloantibody Production

This protocol is used to generate alloserum (serum containing alloantibodies) for use in passive transfer studies or to study the primary immune response.

  • Animal Models: Use MHC-disparate mouse strains (e.g., C57BL/6 donor and BALB/c recipient).

  • Immunization:

    • Prepare a single-cell suspension of splenocytes from the donor mouse strain.

    • Inject 10 x 10^6 allogeneic splenocytes intraperitoneally (i.p.) into the recipient mouse.[7]

    • Alternatively, skin or hepatocyte transplantation can be used for immunization.[7]

  • Alloserum Collection:

    • Collect blood from the recipient mice at various time points after immunization (peak alloantibody titers are typically observed between days 14-42).[7]

    • Allow the blood to clot and centrifuge to separate the serum.

    • Store the alloserum at -80°C.

2. Alloserum Transfer Model to Study AMR

This model is used to investigate the direct effects of alloantibodies on an allograft, bypassing the initial sensitization phase.

  • Animal Models:

    • Donor and Recipient: Select appropriate donor and recipient strains for the specific organ or tissue to be transplanted.

    • Recipient Pre-treatment: Immune-incompetent recipients (e.g., RAG-deficient mice) are often used to isolate the effects of the transferred antibodies.[7] In some models, depletion of specific immune cell populations (e.g., CD8+ T cells) may be necessary.[7]

  • Transplantation:

    • Perform the desired allogeneic transplant (e.g., skin, heart, or islet transplant).

  • Alloserum Administration:

    • Administer a defined volume of the previously generated alloserum to the transplant recipient, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Monitoring and Endpoints:

    • Graft Survival: Monitor the viability and function of the allograft daily.[7]

    • Histopathology: Collect the graft at the time of rejection or at a defined endpoint for histological analysis to assess for features of AMR (e.g., C4d deposition, endothelial cell swelling, and inflammation).[7]

    • Alloantibody Titer: Measure the level of donor-specific antibodies in the recipient's serum using techniques like flow cytometry or ELISA.[7]

Quantitative Data Summary

While specific quantitative data for allogeneic responses is highly dependent on the mouse strains, type of allograft, and experimental conditions, the following table outlines key parameters that are typically quantified.

ParameterMethod of QuantificationTypical Readout
Alloantibody Titer Flow Cytometry Crossmatch, ELISAMean Fluorescence Intensity (MFI), Titer Dilution
Graft Survival Daily MonitoringMedian Survival Time (MST) in days
Graft Infiltrating Cells Immunohistochemistry, Flow CytometryNumber of positive cells per high-power field, Percentage of specific immune cell populations
Complement Deposition (e.g., C4d) Immunohistochemistry/ImmunofluorescenceStaining intensity and distribution

Diagrams

Allogeneic_Response_Workflow cluster_sensitization Sensitization Phase cluster_rejection Rejection Phase (AMR) donor_cells Allogeneic Donor Cells (e.g., Splenocytes) recipient_mouse Recipient Mouse donor_cells->recipient_mouse Immunization b_cell_activation Recipient B Cell Activation & Differentiation recipient_mouse->b_cell_activation alloantibody_production Alloantibody Production b_cell_activation->alloantibody_production alloantibodies Alloantibodies alloantibody_production->alloantibodies allograft Allograft complement_activation Complement Activation & Cell-Mediated Cytotoxicity allograft->complement_activation alloantibodies->allograft Bind to Donor Antigens graft_injury Graft Injury & Rejection complement_activation->graft_injury

Caption: Workflow of an allogeneic antibody response.

Alloserum_Transfer_Model start Start generate_alloserum Generate Alloserum in Sensitized Mice start->generate_alloserum transplant Perform Allogeneic Transplant in Naive or Immune-deficient Recipient start->transplant transfer_serum Administer Alloserum to Transplant Recipient generate_alloserum->transfer_serum transplant->transfer_serum monitor_graft Monitor Graft Survival & Function transfer_serum->monitor_graft analyze Endpoint Analysis: Histopathology, C4d Staining monitor_graft->analyze

References

Application Notes and Protocols for Subcutaneous Allo-Aca Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the subcutaneous administration of Allo-Aca, a leptin receptor antagonist, in mouse models. The information is compiled from preclinical studies investigating its role in oncology and other therapeutic areas.

Mechanism of Action

This compound is a peptidomimetic that acts as a potent and specific antagonist of the leptin receptor (ObR). By binding to ObR, this compound blocks the downstream signaling cascades induced by leptin. This inhibition includes key pathways involved in cell proliferation, survival, and angiogenesis, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK), and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathways.[1]

Quantitative Data Summary

The following tables summarize the reported subcutaneous dosages of this compound and their observed effects in various mouse models.

Table 1: this compound Dosage and Efficacy in a Triple-Negative Breast Cancer Mouse Model

Dosage (mg/kg/day)Mouse ModelAdministration RouteFrequencyOutcomeReference
0.1MDA-MB-231 orthotopic xenograftSubcutaneousDailyExtended average survival from 15.4 days to 24 days.[2]
1MDA-MB-231 orthotopic xenograftSubcutaneousDailyExtended average survival from 15.4 days to 28.1 days.[2]

Table 2: Pharmacokinetic and Other In Vivo Studies of this compound

Dosage (mg/kg)Mouse StrainAdministration RouteVehicleStudy TypeKey FindingsReference
2CD-1SubcutaneousSterile SalinePharmacokineticsCmax of 8.9 µg/mL at 5 minutes post-injection.

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection

This protocol describes the preparation of this compound solution for subcutaneous administration in mice, based on methods used in published preclinical studies.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • 0.22 µm sterile syringe filter

Procedure:

  • Reconstitution of this compound:

    • Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.

    • Reconstitute the peptide in sterile saline to create a stock solution. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile saline.

    • Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Preparation of Working Solution:

    • Based on the desired final dosage and an injection volume of approximately 100-200 µL per mouse, calculate the required concentration of the working solution.

    • For a 2 mg/kg dose in a 20 g mouse, the total dose is 40 µg. To administer this in 200 µL, the working solution concentration should be 0.2 mg/mL.

    • Dilute the stock solution with sterile saline to achieve the final desired concentration. For instance, to make a 0.2 mg/mL working solution from a 1 mg/mL stock, mix 200 µL of the stock solution with 800 µL of sterile saline.

  • Sterilization:

    • Draw the final working solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile microcentrifuge tube to ensure its sterility before injection.

  • Storage:

    • It is recommended to prepare the solution fresh for each set of injections.

    • If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For longer-term storage of stock solutions, refer to the manufacturer's instructions, which may include storage at -20°C or -80°C.[2]

Protocol 2: Subcutaneous Administration of this compound in Mice

This protocol provides a step-by-step guide for the subcutaneous injection of this compound in mice.

Materials:

  • Prepared this compound working solution

  • Sterile syringes (e.g., 1 mL) with appropriate needles (25-27 gauge)

  • Mouse restraint device (optional)

  • 70% ethanol wipes

  • Sharps container

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to ensure both the animal's and the researcher's safety. This can be done manually by scruffing the mouse or by using a restraint device.

  • Site Preparation:

    • The subcutaneous injection is typically administered in the loose skin over the back, between the shoulder blades.

    • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

  • Injection:

    • Gently lift the skin to form a "tent."

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the spine. Be careful not to puncture through the other side of the skin fold.

    • Slightly pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood enters the syringe, withdraw the needle and select a new injection site.

    • Slowly and steadily depress the plunger to inject the this compound solution. A small bleb or lump should form under the skin.

    • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • For studies involving daily injections, it is advisable to alternate the injection site to minimize local irritation.

Visualizations

This compound Mechanism of Action: Inhibition of Leptin Receptor Signaling

Allo_Aca_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR AlloAca This compound AlloAca->ObR Inhibition JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 PI3K PI3K JAK2->PI3K MAPK MAPK (ERK1/2) JAK2->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MAPK->Proliferation Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Tumor_Inoculation Orthotopic Inoculation of MDA-MB-231 Cells Tumor_Establishment Tumor Establishment Tumor_Inoculation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization AlloAca_Prep Prepare this compound Solution (0.1 or 1 mg/kg) Randomization->AlloAca_Prep SC_Injection Daily Subcutaneous Injection AlloAca_Prep->SC_Injection Tumor_Monitoring Monitor Tumor Growth and Animal Health SC_Injection->Tumor_Monitoring Daily Treatment Endpoint Endpoint: Survival Analysis Tumor_Monitoring->Endpoint

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity is a significant risk factor for the development of hypertension and subsequent cardiovascular complications. The adipocyte-derived hormone leptin plays a crucial role in this process. While central leptin signaling is associated with metabolic benefits, peripheral leptin action can contribute to increased blood pressure. Allo-aca is a potent and specific peptidomimetic antagonist of the leptin receptor (ObR).[1] By blocking leptin signaling, this compound provides a valuable tool to investigate the mechanisms underlying obesity-related hypertension and to explore potential therapeutic strategies. These application notes provide detailed protocols for utilizing this compound in preclinical research models of obesity-related hypertension.

Mechanism of Action

This compound is a nine-residue peptidomimetic that acts as a competitive antagonist at the leptin receptor.[2] In the context of obesity, where circulating leptin levels are often elevated, peripheral leptin resistance to metabolic effects is common. However, the hypertensive effects of leptin may be preserved. This compound blocks the binding of leptin to its receptor, thereby inhibiting downstream signaling pathways that contribute to increased blood pressure.[2]

Data Presentation

The following tables summarize the quantitative effects of this compound in a preclinical model of obesity-related hypertension, the New Zealand Obese (NZO) mouse.

Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in NZO Mice [2][3]

Treatment GroupDurationPhaseBaseline MAP (mmHg)Post-treatment MAP (mmHg)Change in MAP (mmHg)
This compound (0.2 mg/kg, s.c., 2x/day)8 daysLight Phase134.9 ± 3.1124.9 ± 5.7-10.0
This compound (0.2 mg/kg, s.c., 2x/day)8 daysDark Phase137.5 ± 3.0127.9 ± 5.5-9.6
Control Peptide (Gly11)8 daysLight Phase134.9 ± 3.1No significant change-

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Systolic Blood Pressure (SBP) and Diastolic Blood Pressure (DBP) in NZO Mice [4][5]

Treatment GroupDurationPhaseBaseline SBP (mmHg)Post-treatment SBP (mmHg)Baseline DBP (mmHg)Post-treatment DBP (mmHg)
This compound (0.2 mg/kg, s.c., 2x/day)8 daysLight PhaseNot specifiedReducedNot specifiedNo significant change
This compound (0.2 mg/kg, s.c., 2x/day)8 daysDark PhaseNot specifiedReducedNot specifiedNo significant change

Table 3: Effect of this compound on Other Metabolic Parameters in NZO Mice [2][3][6]

ParameterTreatment GroupDurationBaselinePost-treatment
Body Weight (g)This compound (0.2 mg/kg)8 days42.4 ± 1.7No significant change
Body Weight (g)Control Peptide (Gly11)8 days45.6 ± 0.6No significant change
Food IntakeThis compound (0.2 mg/kg)8 daysNo significant changeNo significant change
Plasma Leptin LevelsThis compound (0.2 mg/kg)8 daysNo significant changeNo significant change

Data are presented as mean ± SEM.

Experimental Protocols

Animal Model

The New Zealand Obese (NZO) mouse is a suitable model of polygenic obesity, hyperleptinemia, and hypertension.[2][3]

  • Species: Mus musculus

  • Strain: New Zealand Obese (NZO)

  • Age: 12-13 weeks

  • Sex: Male

  • Housing: Single housing in a controlled environment (12:12-h light-dark cycle, 22-24°C).

  • Diet: Standard chow and water ad libitum.

This compound Administration Protocol

This protocol is for the subcutaneous administration of this compound to investigate its effects on blood pressure.

Materials:

  • This compound peptide

  • Sterile saline (0.9% NaCl)

  • Insulin syringes (28-30 gauge)

Procedure:

  • Reconstitution: Reconstitute this compound powder in sterile saline to the desired stock concentration. For example, to prepare a 0.2 mg/mL solution, dissolve 1 mg of this compound in 5 mL of sterile saline. Store the stock solution at -20°C.[7]

  • Dosage Calculation: Calculate the injection volume based on the animal's body weight and the desired dose. For a 0.2 mg/kg dose in a 40 g mouse, the required dose is 0.008 mg. Using a 0.2 mg/mL stock solution, the injection volume would be 40 µL.

  • Administration:

    • Gently restrain the mouse.

    • Lift the skin on the back of the neck to form a tent.

    • Insert the needle of the insulin syringe into the subcutaneous space.

    • Inject the calculated volume of the this compound solution.

    • Withdraw the needle and gently massage the injection site.

  • Dosing Schedule: Administer this compound subcutaneously twice daily (e.g., at 10 AM and 6 PM) for the duration of the study (e.g., 8 consecutive days).[3] A control group should receive injections of a control peptide (e.g., Gly11) or vehicle (sterile saline) following the same schedule.[2][3]

Telemetric Blood Pressure Monitoring Protocol

Continuous blood pressure monitoring in conscious, freely moving mice is the gold standard for cardiovascular studies.[4]

Materials:

  • Telemetry transmitter (e.g., PA-C10 from DSI)

  • Surgical instruments

  • Anesthesia (e.g., pentobarbital)

  • Analgesics (e.g., buprenorphine)

  • Telemetry receiver and data acquisition system

Procedure:

  • Transmitter Implantation (Carotid Artery Approach): [2][8]

    • Anesthetize the mouse (e.g., pentobarbital, 50 mg/kg, IP).[2]

    • Shave and disinfect the ventral neck and upper dorsum.[2]

    • Make a midline incision in the skin of the neck.

    • Create a subcutaneous tunnel from the ventral neck to the upper dorsum.

    • Pass the catheter of the sterilized transmitter through the tunnel, leaving the transmitter body in the dorsal subcutaneous space.[2]

    • Isolate the left carotid artery.[2]

    • Ligate the distal end of the artery and place temporary ligatures proximally.

    • Make a small incision in the artery and insert the catheter, advancing it towards the aortic arch.[4]

    • Secure the catheter in place with sutures.

    • Close the skin incision.

  • Post-operative Care:

    • Administer analgesics as prescribed.[2]

    • Allow the animal to recover for at least 7-10 days before starting data collection.[2]

  • Data Acquisition:

    • House the mouse in a cage placed on a telemetry receiver.

    • Record blood pressure and heart rate continuously. Data can be collected for a baseline period (e.g., 48 hours) before this compound administration and throughout the treatment period.[3]

Plasma Leptin Measurement Protocol (ELISA)

This protocol outlines the general steps for measuring plasma leptin levels using a commercially available ELISA kit.

Materials:

  • Mouse Leptin ELISA kit (e.g., from Thermo Fisher Scientific, Abcam, or Crystal Chem)[9][10][11]

  • Blood collection tubes (with EDTA)

  • Microplate reader

Procedure:

  • Blood Collection:

    • Collect blood from the mice at the end of the study period. A 6-hour food deprivation period prior to collection may be considered.[2]

    • Collect blood into tubes containing an anticoagulant (EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 3500 rpm for 15 minutes at 4°C.[2]

    • Collect the supernatant (plasma) and store at -80°C until analysis.

  • ELISA Assay:

    • Follow the specific instructions provided with the chosen mouse leptin ELISA kit.[9][10][11]

    • Typically, the protocol involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.

    • Measure the absorbance using a microplate reader and calculate the leptin concentration based on the standard curve.

Visualizations

Signaling Pathway

Allo_aca_Mechanism Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binds JAK2 JAK2 ObR->JAK2 Activates Allo_aca This compound Allo_aca->Block STAT3 STAT3 JAK2->STAT3 PI3K PI3K JAK2->PI3K MAPK MAPK/ERK JAK2->MAPK Hypertension Increased Blood Pressure STAT3->Hypertension Downstream Effects AKT AKT PI3K->AKT AKT->Hypertension Downstream Effects MAPK->Hypertension Downstream Effects Block->ObR

Caption: this compound competitively blocks leptin binding to its receptor, inhibiting downstream signaling pathways that contribute to hypertension.

Experimental Workflow

Experimental_Workflow Start Start: NZO Mice (12-13 weeks) Telemetry Telemetry Transmitter Implantation Start->Telemetry Recovery Recovery Period (7-10 days) Telemetry->Recovery Baseline Baseline BP Recording (48h) Recovery->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Treatment_Allo_aca This compound Treatment (0.2 mg/kg, 2x/day, 8 days) Grouping->Treatment_Allo_aca Treatment_Control Control Peptide Treatment Grouping->Treatment_Control BP_Monitoring Continuous BP Monitoring Treatment_Allo_aca->BP_Monitoring Data_Collection Measure Body Weight & Food Intake Treatment_Allo_aca->Data_Collection Treatment_Control->BP_Monitoring Treatment_Control->Data_Collection Blood_Sample Blood Collection (Day 8) BP_Monitoring->Blood_Sample Data_Collection->Blood_Sample Leptin_Assay Plasma Leptin ELISA Blood_Sample->Leptin_Assay Analysis Data Analysis Leptin_Assay->Analysis End End Analysis->End

Caption: Workflow for investigating the effects of this compound on obesity-related hypertension in NZO mice.

References

Application Notes and Protocols: Allo-aca Treatment of MDA-MB-231 Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for investigating the efficacy of Allo-aca, a leptin receptor antagonist, in a preclinical model of triple-negative breast cancer using MDA-MB-231 xenografts. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Triple-negative breast cancer (TNBC) is an aggressive subtype with limited targeted therapeutic options. The MDA-MB-231 cell line is a widely used model for TNBC research. Leptin, an adipokine, has been implicated in breast cancer progression through its interaction with the leptin receptor (ObR), which is often overexpressed in breast cancer cells. This compound is a peptidomimetic antagonist of the leptin receptor that blocks leptin signaling.[1] This document outlines the in vivo protocol for evaluating the anti-neoplastic activity of this compound in an MDA-MB-231 xenograft mouse model.

Data Presentation

The following table summarizes the expected quantitative outcomes of this compound treatment on MDA-MB-231 xenografts based on available preclinical data.

ParameterControl Group (Vehicle)This compound (0.1 mg/kg/day)This compound (1 mg/kg/day)
Average Survival Time ~15.4 days~24 days~28.1 days[1]
Tumor Growth Rapid ProgressionSignificant InhibitionPotent Inhibition
Metastasis Potential for lung/lymph node metastasisReduced IncidenceMarkedly Reduced Incidence

Signaling Pathway

This compound exerts its anti-tumor effects by blocking the leptin-induced signaling cascade. Leptin binding to its receptor (ObR) typically activates several downstream pathways, including JAK/STAT, MAPK/ERK, and PI3K/AKT, which promote cell proliferation, survival, and migration.[2][3] this compound, by competitively inhibiting this binding, attenuates these pro-tumorigenic signals.

Allo_aca_Signaling_Pathway cluster_membrane Cell Membrane ObR Leptin Receptor (ObR) JAK2 JAK2 ObR->JAK2 Activation Leptin Leptin Leptin->ObR This compound This compound This compound->ObR STAT3 STAT3 JAK2->STAT3 PI3K PI3K JAK2->PI3K MAPK RAS/RAF/MEK/ERK JAK2->MAPK Proliferation Proliferation STAT3->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration MAPK->Migration

Caption: this compound inhibits leptin-induced signaling pathways.

Experimental Workflow

The overall experimental workflow for assessing the efficacy of this compound in an MDA-MB-231 xenograft model is depicted below.

Experimental_Workflow Cell_Culture MDA-MB-231 Cell Culture Cell_Harvest Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Xenograft_Implantation Orthotopic Implantation of Cells Cell_Harvest->Xenograft_Implantation Animal_Acclimatization Acclimatization of Immunodeficient Mice Animal_Acclimatization->Xenograft_Implantation Tumor_Development Tumor Growth to Palpable Size Xenograft_Implantation->Tumor_Development Randomization Randomization into Treatment Groups Tumor_Development->Randomization Treatment Daily Subcutaneous Administration (Vehicle or this compound) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Monitoring->Treatment Endpoint Endpoint Criteria Met Monitoring->Endpoint Analysis Tissue Collection and Analysis (Histology, Western Blot, etc.) Endpoint->Analysis

Caption: Experimental workflow for this compound treatment of xenografts.

Experimental Protocols

MDA-MB-231 Cell Culture
  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

  • Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

Animal Model
  • Species: Female immunodeficient mice (e.g., BALB/c nude or CD-1 nude), 6-8 weeks of age.[4]

  • Acclimatization: Allow mice to acclimate for at least one week in a sterile, pathogen-free environment with ad libitum access to food and water.[4]

  • Ethical Considerations: All animal procedures must be approved by the institution's Animal Care and Use Committee and follow established guidelines.[5]

MDA-MB-231 Xenograft Implantation (Orthotopic)
  • Cell Preparation:

    • Harvest MDA-MB-231 cells during the logarithmic growth phase.

    • Wash cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Resuspend cells to a final concentration of 2.5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel.[6][7] Keep the cell suspension on ice.

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using isoflurane (1.5-2%).[5]

    • Apply ophthalmic ointment to prevent eye dryness.

    • Shave the fur over the fourth mammary fat pad and sterilize the area with 70% ethanol and an antiseptic solution.[5]

  • Injection:

    • Make a small incision to expose the mammary fat pad.

    • Using a pre-chilled insulin syringe, inject 100 µL of the cell suspension (containing 2.5 million cells) into the fat pad.[5]

    • Close the incision with surgical clips or sutures.

    • Monitor the animal until it has fully recovered from anesthesia.

This compound Treatment Protocol
  • Tumor Growth Monitoring:

    • Begin monitoring for tumor formation approximately 7-10 days post-implantation.

    • Measure tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Group Randomization:

    • Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Preparation and Administration:

    • Reconstitute this compound in a sterile vehicle (e.g., sterile water or PBS).

    • Administer this compound daily via subcutaneous injection at the desired doses (e.g., 0.1 mg/kg and 1 mg/kg).[1]

    • The control group should receive daily subcutaneous injections of the vehicle alone.

  • Endpoint:

    • Continue treatment and monitoring until tumors in the control group reach the maximum allowed size as per institutional guidelines, or until a predetermined study endpoint.

    • Monitor animal health and body weight throughout the study.

    • At the study endpoint, euthanize the mice and harvest the tumors for further analysis.

Post-Mortem Analysis
  • Immunohistochemistry (IHC):

    • Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.

    • Section the paraffin blocks and mount on slides.

    • Perform antigen retrieval and block endogenous peroxidase activity.

    • Incubate with primary antibodies against markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), or signaling pathway components (e.g., phosphorylated STAT3).

    • Incubate with a suitable secondary antibody and visualize with a chromogenic substrate.

    • Counterstain with hematoxylin.

  • Western Blot:

    • Homogenize a portion of the fresh-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against proteins in the leptin signaling pathway (e.g., p-JAK2, p-STAT3, p-AKT) and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

References

Application Notes and Protocols for Allo-aca in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allo-aca is a potent and specific synthetic peptide antagonist of the leptin receptor (ObR).[1][2] As a peptidomimetic of leptin, this compound effectively blocks leptin-induced signaling pathways in various in vitro and in vivo models, making it a valuable tool for studying the roles of leptin in physiological and pathological processes, including cancer and angiogenesis.[1][3][4] These application notes provide detailed protocols for the dissolution and preparation of this compound for use in cell culture experiments.

Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C48H75N13O15[2][5]
Molecular Weight 1074.19 g/mol [2][5]
Sequence H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2[4][6]
Purity ≥99%[7]
Appearance Lyophilized powder

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its biological activity.

SolventSolubilitySpecial InstructionsReference
DMSO 50 mg/mL (46.55 mM)Requires sonication. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1][5]
Water 50 mg/mL (46.55 mM)Requires sonication.[1][2][5]

Storage of Stock Solutions:

  • -80°C: Up to 6 months.

  • -20°C: Up to 1 month.

It is recommended to store this compound in sealed containers, protected from moisture.[1]

Mechanism of Action and Signaling Pathways

This compound functions by binding to the leptin receptor and inhibiting the downstream signaling cascades typically activated by leptin. This antagonistic activity has been shown to impact several key cellular pathways involved in cell proliferation, migration, and survival.

The primary signaling pathways inhibited by this compound include:

  • JAK/STAT3 Pathway: Inhibition of leptin-induced STAT3 phosphorylation is a key mechanism.[3]

  • MAPK/ERK1/2 Pathway: this compound can reduce the phosphorylation of ERK1/2.[3][6]

  • PI3K/AKT Pathway: The activation of AKT, a crucial survival signal, is also attenuated by this compound.[3]

Allo_aca_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binds and Activates JAK JAK ObR->JAK Activates PI3K PI3K ObR->PI3K Activates RAS RAS ObR->RAS Activates This compound This compound This compound->ObR Binds and Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates Gene_Expression Gene Expression (Proliferation, Angiogenesis, etc.) STAT3->Gene_Expression AKT AKT PI3K->AKT Activates AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Gene_Expression

Figure 1: this compound's mechanism of action, blocking leptin-induced signaling pathways.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to working concentrations.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath or probe)

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW: 1074.19 g/mol ), add 93.09 µL of DMSO.[5]

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • Sonicate the solution for 10-15 minutes in a water bath sonicator to ensure complete dissolution.[1][5]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. Note: It is crucial to perform dilutions in a stepwise manner to ensure accuracy, especially for picomolar and nanomolar concentrations.

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Gently mix the final working solution before adding it to your cell cultures.

Experimental_Workflow Start Start Allo_aca_Powder This compound Powder Start->Allo_aca_Powder Dissolve_DMSO Dissolve in DMSO (10 mM Stock) Allo_aca_Powder->Dissolve_DMSO Store_Stock Aliquot and Store (-20°C or -80°C) Dissolve_DMSO->Store_Stock Thaw_Aliquot Thaw Single Aliquot Store_Stock->Thaw_Aliquot Serial_Dilution Serial Dilution in Cell Culture Medium Thaw_Aliquot->Serial_Dilution Add_to_Cells Add to Cell Culture (Final Concentration) Serial_Dilution->Add_to_Cells Incubate Incubate and Perform Assay Add_to_Cells->Incubate End End Incubate->End

Figure 2: Workflow for the preparation and use of this compound in cell culture experiments.

In Vitro Applications and Recommended Concentrations

This compound has been utilized in a variety of in vitro assays to study its antagonistic effects on leptin-mediated cellular responses. The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. Below are some reported effective concentrations for different cell lines.

Cell LineAssayEffective ConcentrationOutcomeReference
MDA-MB-231 (Triple-Negative Breast Cancer)Proliferation Assay50 pMInhibition of leptin-induced proliferation.[1][5]
MCF-7 (Estrogen-Receptor Positive Breast Cancer)Proliferation AssayIC50 of 200 pMInhibition of leptin-induced proliferation.[1][5]
RF/6A (Retinal Endothelial Cells)Proliferation, Chemotaxis, and Chemokinesis Assays100 - 250 nmol/LReduction of VEGF-induced proliferation and migration.[6]
BCE (Corneal Endothelial Cells)Proliferation Assay100 - 250 nmol/LReduction of VEGF-induced proliferation.[6]
K-562 (Chronic Myeloid Leukemia)Proliferation AssayPicomolar rangeRetained anti-proliferative activity.[8]

Important Considerations

  • Vehicle Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

  • Hygroscopic Nature of DMSO: Use fresh, high-quality, anhydrous DMSO for preparing stock solutions as DMSO is hygroscopic and absorbed water can affect the solubility and stability of the peptide.[1]

  • Aqueous Stock Solutions: If water is used as the solvent for the stock solution, it is recommended to sterile filter the solution through a 0.22 µm filter before use and storage.[1]

  • Peptide Stability: this compound has a relatively short half-life in serum (decomposes within 30 minutes in human serum).[8][9] This should be considered in the experimental design, particularly for long-term culture experiments.

  • Cell Line Specificity: The expression levels of the leptin receptor can vary significantly between different cell lines. It is advisable to confirm ObR expression in your cell line of interest before conducting experiments with this compound.

References

Application Notes and Protocols for In Vivo Studies of Allo-aca

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo experimental design for studies involving Allo-aca, a potent and specific peptidomimetic antagonist of the leptin receptor (ObR). This compound blocks leptin signaling and has demonstrated anti-neoplastic and other biological activities in various preclinical models.[1] This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and data presentation guidelines to facilitate the planning and execution of in vivo studies with this compound.

Mechanism of Action

This compound is a synthetic peptide designed to competitively inhibit the binding of leptin to its receptor, ObR. By blocking this interaction, this compound effectively antagonizes the downstream signaling cascades initiated by leptin. This inhibition has been shown to impact cellular processes such as proliferation, angiogenesis, and migration, which are often dysregulated in diseases like cancer.[2][3][4][5] An analog of this compound, d-Ser, has been developed to limit blood-brain barrier penetration, thereby reducing central nervous system effects like weight gain while retaining peripheral anti-neoplastic activity.[3]

Key Signaling Pathways Affected by this compound

Leptin binding to the long-form of its receptor (ObRb) triggers several key intracellular signaling pathways. This compound, by preventing this initial step, leads to the downregulation of these pathways. The primary signaling cascades affected are:

  • JAK/STAT Pathway: Upon leptin binding, Janus kinase 2 (JAK2) is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then translocates to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation.

  • PI3K/AKT Pathway: Leptin signaling also activates Phosphatidylinositol 3-kinase (PI3K), which in turn activates AKT (Protein Kinase B). This pathway is crucial for cell growth, survival, and metabolism.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another downstream target of leptin signaling, playing a role in cell proliferation and differentiation.

The inhibition of these pathways by this compound has been demonstrated to reduce the expression of downstream targets like Cyclin D1, a key regulator of the cell cycle.[3][6]

Leptin Receptor Signaling Pathway

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binds JAK2 JAK2 ObR->JAK2 Activates PI3K PI3K ObR->PI3K Activates RAS RAS ObR->RAS Activates This compound This compound This compound->ObR Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Transcription Gene Transcription pSTAT3->Gene Transcription Regulates AKT AKT PI3K->AKT Activates pAKT pAKT AKT->pAKT Cell Survival Cell Survival pAKT->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK pERK->Gene Transcription Regulates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Angiogenesis Angiogenesis Gene Transcription->Angiogenesis

Caption: Leptin receptor signaling cascade and points of inhibition by this compound.

Data Presentation

Quantitative data from in vivo studies should be summarized in clearly structured tables to allow for easy comparison between treatment groups. Key parameters to include are:

  • Tumor Growth Inhibition: Tumor volume and weight at specified time points.

  • Survival Analysis: Median and overall survival rates.

  • Pharmacokinetic Parameters: Half-life, Cmax, and bioavailability of this compound and its analogs.

  • Biomarker Modulation: Changes in the expression or phosphorylation levels of key signaling proteins.

Table 1: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg/day)Administration RouteAverage Survival Time (days)Increase in Survival (%)
Control (Vehicle)-Subcutaneous15.4-
This compound0.1Subcutaneous24.055.8
This compound1.0Subcutaneous28.182.5
Data from an MDA-MB-231 orthotopic mouse xenograft model.[1]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Choroidal Neovascularization

Treatment GroupDose (per eye)Reduction in Lesion Size (%)p-value
Vehicle Control---
This compound5 µg~30< 0.05
Anti-VEGF Antibody1 µg~35< 0.01
Data from a laser-induced choroidal neovascularization model.[7]

Table 3: Pharmacokinetic Properties of this compound

ParameterValueBiological System
Serum Half-life< 30 minutesHuman Serum
Plasma Half-life< 30 minutesMouse Plasma
Cmax (at 5 min)8.9 µg/mLMouse Plasma
Receptor Binding Half-time2 hoursHuman Leptin Receptor
Receptor Deactivation Time6-8 hoursHuman Leptin Receptor
Data compiled from pharmacokinetic studies.[8][9]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Human Breast Cancer Xenograft Mouse Model

This protocol is adapted from studies investigating the in vivo efficacy of leptin receptor antagonists in breast cancer.[2][5]

1. Cell Culture and Animal Model:

  • Human breast cancer cell lines (e.g., MDA-MB-231 for triple-negative, MCF-7 for ER-positive) are cultured in appropriate media.
  • Female immunodeficient mice (e.g., athymic nude or SCID) of 4-6 weeks of age are used.

2. Tumor Cell Implantation:

  • Harvest cancer cells during their exponential growth phase.
  • Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 v/v).
  • Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank or orthotopically into the mammary fat pad of each mouse.

3. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
  • Prepare this compound for injection by dissolving it in a sterile vehicle (e.g., saline).
  • Administer this compound subcutaneously at doses of 0.1 mg/kg/day and 1.0 mg/kg/day. The control group receives vehicle injections.
  • Continue treatment for a predefined period (e.g., 28-38 days).

4. Data Collection and Analysis:

  • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (width² x length)/2.
  • Monitor body weight and overall health of the animals regularly.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting for signaling proteins).
  • For survival studies, monitor animals until a predetermined endpoint (e.g., tumor volume reaches a specific size or signs of morbidity).

5. Biomarker Analysis:

  • Homogenize a portion of the excised tumor tissue to extract proteins.
  • Perform Western blot analysis to assess the phosphorylation status of key signaling proteins such as STAT3, AKT, and ERK to confirm target engagement by this compound.

Experimental Workflow for a Xenograft Study

Xenograft_Workflow cluster_treatment Treatment Phase cluster_groups Treatment Groups Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Harvest & Inject Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Allow tumors to establish Randomization Randomization Tumor Growth Monitoring->Randomization Tumors reach ~150 mm³ Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Data Collection Tumor Volume Body Weight Treatment Initiation->Data Collection Daily/Weekly Control (Vehicle) Control (Vehicle) Treatment Initiation->Control (Vehicle) This compound (0.1 mg/kg) This compound (0.1 mg/kg) Treatment Initiation->this compound (0.1 mg/kg) This compound (1.0 mg/kg) This compound (1.0 mg/kg) Treatment Initiation->this compound (1.0 mg/kg) Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Tumor Excision & Analysis Tumor Excision & Analysis Endpoint Analysis->Tumor Excision & Analysis Histology, Western Blot Survival Analysis Survival Analysis Endpoint Analysis->Survival Analysis

Caption: Workflow for an in vivo xenograft study of this compound.

Protocol 2: Pharmacokinetic Study of this compound in Mice

This protocol is based on general procedures for determining the pharmacokinetic properties of peptide-based drugs.[8]

1. Animal Model and Dosing:

  • Use healthy adult mice (e.g., C57BL/6) of a specific age and weight range.
  • Administer a single subcutaneous dose of this compound (e.g., 1 mg/kg).

2. Sample Collection:

  • Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at multiple time points post-injection (e.g., 5, 15, 30, 60, 120, and 240 minutes).
  • Process the blood to obtain plasma and store it at -80°C until analysis.

3. Bioanalysis:

  • Develop and validate a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of this compound in the plasma samples.

4. Pharmacokinetic Analysis:

  • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
  • Half-life (t½)
  • Maximum concentration (Cmax)
  • Time to maximum concentration (Tmax)
  • Area under the curve (AUC)

Logical Relationship of this compound's Therapeutic Action

Therapeutic_Action This compound Administration This compound Administration Leptin Receptor Blockade Leptin Receptor Blockade This compound Administration->Leptin Receptor Blockade Inhibition of Downstream Signaling JAK/STAT, PI3K/AKT, MAPK Leptin Receptor Blockade->Inhibition of Downstream Signaling Cellular Effects Reduced Proliferation Reduced Angiogenesis Reduced Migration Inhibition of Downstream Signaling->Cellular Effects Therapeutic Outcome Tumor Growth Inhibition Cellular Effects->Therapeutic Outcome

Caption: Logical flow of this compound's therapeutic action from administration to outcome.

Conclusion

These application notes and protocols provide a framework for conducting robust and reproducible in vivo studies with the leptin receptor antagonist this compound. Adherence to detailed methodologies and systematic data presentation will be crucial for advancing the understanding of this compound's therapeutic potential and for the development of novel treatments targeting the leptin signaling pathway.

References

Techniques for Measuring Allosteric Acetyl-CoA Carboxylase (Allo-aca) Efficacy In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[1][2] There are two main isoforms in mammals, ACC1 and ACC2, which are attractive therapeutic targets for metabolic diseases such as obesity, diabetes, and cancer.[3][4] Allosteric inhibitors of ACC (Allo-aca) offer a promising strategy for modulating the activity of these enzymes. This document provides detailed application notes and protocols for various in vitro techniques to measure the efficacy of this compound inhibitors.

Key In Vitro Assays for this compound Efficacy

Several in vitro methods are available to assess the inhibitory potential of this compound compounds. These assays can be broadly categorized as follows:

  • Radiometric Assays: Directly measure the incorporation of a radiolabeled substrate into the product.

  • Spectrophotometric Assays: Measure changes in absorbance resulting from the enzymatic reaction or a coupled reaction.

  • Luminescence-Based Assays: Quantify ATP consumption during the carboxylation reaction.

  • LC-MS/MS-Based Assays: Directly measure the formation of the product, malonyl-CoA, with high specificity and sensitivity.

The choice of assay depends on factors such as the required throughput, sensitivity, and the availability of specific reagents and instrumentation.

Data Presentation: Efficacy of Allosteric ACC Inhibitors

The following table summarizes the in vitro efficacy (IC50 values) of several well-characterized allosteric ACC inhibitors against human ACC1 and ACC2 isoforms.

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Assay TypeReference
ND-6463.54.1Cell-free enzymatic assay[3]
ND-630 (Firsocostat)2.16.1Cell-free enzymatic assay[4]
PF-051751572733Cell-free enzymatic assay[4]
MK-4074~3~3High-throughput screen[4]
A-908292>30,00038Cell-free enzymatic assay[4]
ND-6084,7906,540Cell-free enzymatic assay[3]

Signaling Pathway: AMPK Regulation of ACC

Allosteric regulation of ACC is intricately linked to its phosphorylation state, primarily by AMP-activated protein kinase (AMPK). AMPK is a key energy sensor that, when activated by high AMP/ATP ratios, phosphorylates ACC at specific serine residues (Ser79 on ACC1 and Ser212 on ACC2 in humans), leading to its inhibition.[1][2] Understanding this pathway is crucial for interpreting the mechanism of action of this compound inhibitors, which often bind to sites that are sensitive to the conformational changes induced by phosphorylation.

AMPK_ACC_Pathway cluster_cellular_stress Cellular Stress cluster_AMPK_activation AMPK Activation cluster_ACC_regulation ACC Regulation cluster_fatty_acid_synthesis Fatty Acid Synthesis High_AMP_ATP_Ratio High AMP/ATP Ratio AMPK AMPK High_AMP_ATP_Ratio->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC1 ACC1 (Active Dimer) pAMPK->ACC1 Phosphorylates (Ser79) ACC2 ACC2 (Active Dimer) pAMPK->ACC2 Phosphorylates (Ser212) Malonyl_CoA Malonyl-CoA ACC1->Malonyl_CoA Carboxylates pACC1 p-ACC1 (Inactive Monomer) ACC2->Malonyl_CoA Carboxylates pACC2 p-ACC2 (Inactive Monomer) Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC1 Acetyl_CoA->ACC2 Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Allo_aca Allosteric ACC Inhibitor Allo_aca->ACC1 Inhibits Allo_aca->ACC2 Inhibits

Figure 1: AMPK signaling pathway for ACC regulation.

Experimental Protocols

Radiometric [¹⁴C]Bicarbonate Incorporation Assay

This assay directly measures the enzymatic activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.[5]

Experimental Workflow

Radiometric_Assay_Workflow A Prepare Reaction Mixture (Buffer, ATP, Acetyl-CoA, [14C]Bicarbonate, Inhibitor) B Add Purified ACC Enzyme A->B C Incubate at 37°C B->C D Stop Reaction with Acid (e.g., HCl) C->D E Dry Sample to Remove Unincorporated [14C]CO2 D->E F Resuspend in Scintillation Cocktail E->F G Quantify Radioactivity (Scintillation Counting) F->G

Figure 2: Workflow for the radiometric ACC assay.

Protocol

  • Prepare the Reaction Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 20 mM Potassium Citrate, and 2 mM DTT.

  • Prepare the Reaction Mix: In a microcentrifuge tube, combine the following reagents to the indicated final concentrations:

    • Reaction Buffer

    • 2 mM ATP

    • 0.5 mM Acetyl-CoA

    • 5 mM [¹⁴C]NaHCO₃ (specific activity ~50-60 mCi/mmol)

    • Varying concentrations of the this compound inhibitor (or DMSO for control)

  • Initiate the Reaction: Add purified recombinant human ACC1 or ACC2 enzyme to the reaction mix to a final concentration of 5-10 nM.

  • Incubation: Incubate the reaction mixture at 37°C for 10-20 minutes.

  • Stop the Reaction: Terminate the reaction by adding an equal volume of 1 M HCl.

  • Evaporation: Dry the samples in a fume hood or with a gentle stream of air to remove unincorporated [¹⁴C]CO₂.

  • Quantification: Resuspend the dried residue in a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Spectrophotometric Malachite Green Phosphate Assay

This assay indirectly measures ACC activity by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP during the carboxylation reaction.[2][6]

Experimental Workflow

Malachite_Green_Assay_Workflow A Prepare Reaction Mixture (Buffer, ATP, Acetyl-CoA, Bicarbonate, Inhibitor) B Add Purified ACC Enzyme A->B C Incubate at 37°C B->C D Add Malachite Green Reagent C->D E Incubate for Color Development D->E F Measure Absorbance at ~620-650 nm E->F G Calculate Phosphate Concentration (using a standard curve) F->G

Figure 3: Workflow for the Malachite Green ACC assay.

Protocol

  • Prepare the Reaction Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 20 mM Potassium Citrate, and 2 mM DTT.

  • Prepare the Reaction Mix: In a 96-well plate, add the following to each well to the indicated final concentrations:

    • Reaction Buffer

    • 0.5 mM ATP

    • 0.5 mM Acetyl-CoA

    • 20 mM NaHCO₃

    • Varying concentrations of the this compound inhibitor (or DMSO for control)

  • Initiate the Reaction: Add purified ACC enzyme (5-10 nM final concentration) to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Color Development: Add Malachite Green reagent to each well according to the manufacturer's instructions. This reagent typically contains malachite green, ammonium molybdate, and a stabilizing agent.

  • Incubation: Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measurement: Measure the absorbance at a wavelength between 620 and 650 nm using a microplate reader.

  • Data Analysis: Generate a phosphate standard curve to determine the amount of Pi produced in each reaction. Calculate the percentage of inhibition and IC50 values.

Luminescence-Based ADP-Glo™ Kinase Assay

This commercial assay measures ACC activity by quantifying the amount of ADP produced in the reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.[7][8]

Experimental Workflow

ADPGlo_Assay_Workflow A Perform ACC Reaction (ACC enzyme, substrates, inhibitor) B Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) A->B C Incubate at Room Temperature B->C D Add Kinase Detection Reagent (Converts ADP to ATP, provides luciferase/luciferin) C->D E Incubate at Room Temperature D->E F Measure Luminescence E->F G Calculate ACC Activity F->G

Figure 4: Workflow for the ADP-Glo™ ACC assay.

Protocol

  • Perform the ACC Reaction: In a white, opaque 96-well or 384-well plate, set up the ACC reaction as described in the Malachite Green assay protocol (Steps 1-4), but with a lower ATP concentration (e.g., 10-50 µM) to ensure a robust signal window.

  • Stop Reaction and Deplete ATP: After the desired incubation time (e.g., 30-60 minutes at 37°C), add ADP-Glo™ Reagent to each well. This reagent contains apyrase, which hydrolyzes the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains ADP-dependent kinase, which converts ADP to ATP, and a luciferase/luciferin mixture that generates light in the presence of ATP. Incubate for 30-60 minutes at room temperature.[9]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which is directly related to ACC activity. Calculate the percentage of inhibition and IC50 values.

LC-MS/MS-Based Malonyl-CoA Quantification Assay

This highly sensitive and specific method directly measures the formation of malonyl-CoA. It is considered a gold-standard method for quantifying ACC activity.[9][10]

Experimental Workflow

LCMS_Assay_Workflow A Perform ACC Reaction (as in other assays) B Stop Reaction & Precipitate Protein (e.g., with perchloric acid or organic solvent) A->B C Centrifuge to Pellet Debris B->C D Collect Supernatant C->D E Inject onto UPLC-MS/MS System D->E F Separate Analytes via Chromatography E->F G Detect and Quantify Malonyl-CoA (by mass spectrometry) F->G

Figure 5: Workflow for the LC-MS/MS-based ACC assay.

Protocol

  • Perform the ACC Reaction: Set up the ACC reaction as described in the previous protocols.

  • Sample Preparation:

    • Stop the reaction by adding a cold quenching solution, such as 0.6 M perchloric acid or acetonitrile.

    • Incubate on ice to allow for protein precipitation.

    • Centrifuge the samples at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

  • UPLC-MS/MS Analysis:

    • Chromatography: Inject the supernatant onto a reverse-phase UPLC column (e.g., C18). Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., tributylamine) and an organic solvent (e.g., methanol or acetonitrile).

    • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transition for malonyl-CoA (e.g., m/z 852 -> m/z 347).

  • Data Analysis: Quantify the amount of malonyl-CoA in each sample by comparing the peak area to a standard curve generated with known concentrations of malonyl-CoA. Calculate the percentage of inhibition and IC50 values.

Conclusion

The in vitro assays described in these application notes provide a robust toolkit for researchers, scientists, and drug development professionals to evaluate the efficacy of allosteric ACC inhibitors. The choice of a specific assay will depend on the specific research question, available resources, and desired throughput. By employing these detailed protocols, researchers can obtain reliable and reproducible data to advance the development of novel therapeutics targeting acetyl-CoA carboxylase.

References

Troubleshooting & Optimization

Allo-aca short serum half-life and experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allo-aca, a potent leptin receptor antagonist. The content focuses on challenges related to its short serum half-life and provides guidance on experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a designer peptidomimetic that functions as a potent and specific antagonist of the leptin receptor (ObR).[1][2][3] It blocks leptin from binding to its receptor, thereby inhibiting downstream signaling pathways such as JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT.[4] Despite its short time in circulation, it exhibits remarkable in vivo activity due to its exceptionally tight and prolonged binding to the leptin receptor.[5][6]

Q2: Why is the serum half-life of this compound so short?

This compound is a peptide, and like many therapeutic peptides, it is susceptible to rapid degradation by proteases in the bloodstream. In pooled human serum, this compound decomposes in under 30 minutes.[5][7] Pharmacokinetic studies in mice have shown that it becomes undetectable in plasma beyond this 30-minute timeframe.[5][6]

Q3: How can this compound be effective in vivo with such a short half-life?

The efficacy of this compound is attributed to its unique binding kinetics with the leptin receptor.[5] It exhibits an exceptionally high affinity and a very slow dissociation rate.[5][7] The half-life of the this compound-receptor interaction is approximately 110 minutes, and it can keep the receptor deactivated for as long as 6 to 8 hours.[6][8] This long receptor residence time compensates for its rapid clearance from the serum, allowing for sustained biological effects.

Q4: What are the key therapeutic areas being explored for this compound?

This compound has been investigated in various preclinical models, including:

  • Oncology: Inhibiting leptin-induced proliferation in models of triple-negative breast cancer and chronic myeloid leukemia.[1][5]

  • Ophthalmology: Showing potential efficacy in models of ophthalmic neoangiogenesis due to an extended half-life in vitreous fluid and tears.[5][7]

  • Metabolic Diseases: Attenuating hypertension in mouse models of polygenic obesity.[8]

Q5: Are there stability concerns when preparing this compound stock solutions?

Yes, proper storage is crucial. For long-term storage, it is recommended to keep this compound stock solutions at -80°C, where they are stable for up to 6 months.[1] For short-term storage, -20°C is suitable for up to one month.[1] If using water as the solvent, it is advised to filter-sterilize the working solution before use.[1]

Troubleshooting Experimental Design

Q1: My in vivo experiment is not showing the expected efficacy. Could the short half-life be the issue?

While the short serum half-life is a critical factor, the issue may not be a lack of exposure but rather the experimental design. Here are some points to consider:

  • Dosing Regimen: A single daily dose is often sufficient due to the long receptor residence time.[8] Ensure the dose is appropriate (0.1 to 1 mg/kg has been shown to be effective in mice).[1][8]

  • Timing of Endpoints: The biological effect of leptin receptor blockade can be delayed. Ensure your endpoint measurements are timed to capture the expected physiological changes, which may occur hours after this compound has been cleared from circulation.

  • Bioavailability: this compound is administered subcutaneously in many studies.[1][6] Confirm that your administration route allows for adequate absorption to reach the target tissue. The peak plasma concentration (Cmax) is observed very quickly, at around 5 minutes post-injection.[5][6]

Q2: How should I design a pharmacokinetic (PK) study for this compound given its rapid degradation?

A standard PK study design needs to be adapted for a compound with such a short half-life.

  • Frequent Early Sampling: It is critical to collect blood samples at very early time points. A suggested schedule would include samples at 0, 2, 5, 10, and 30 minutes post-administration.[6][7] Samples beyond 60 minutes are unlikely to contain detectable levels of the peptide.[6]

  • Sensitive Analytical Method: Use a highly sensitive quantification method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect the low concentrations of this compound.[6] The lower limit of detection in published studies was 25 ng/mL.[6]

  • Immediate Sample Processing: To prevent ex vivo degradation, blood samples should be collected into tubes containing an anticoagulant like EDTA and immediately processed to separate the plasma at a low temperature.[7]

Q3: I'm observing high variability in my cell-based assay results. What could be the cause?

Variability in in vitro assays can stem from several factors:

  • Peptide Adsorption: Peptides can adsorb to plastic surfaces. To minimize this, consider using low-adhesion microplates or pre-treating plates with a blocking agent.

  • Reagent Quality: Ensure the this compound peptide has not degraded during storage. Use freshly prepared dilutions for your experiments.

  • Cell Health: Confirm that the cell lines used (e.g., MCF-7, MDA-MB-231) are responsive to leptin and that the assay conditions are optimized for cell viability and proliferation.[1]

  • Modifications: Be aware that modifications, such as adding a biotin label for detection, can significantly impact the peptide's activity. For instance, a C-terminal biotin label was found to increase the IC50 value by approximately 200-fold.[5]

Data & Protocols

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from published studies.

Table 1: Pharmacokinetic & Stability Parameters

Parameter Value Matrix / Condition Citation
Serum Half-Life < 30 minutes Pooled Human Serum [5][7]
Plasma Half-Life < 30 minutes Mouse Plasma [5][6]
Cmax 8.9 µg/mL Mouse Plasma (at 5 min) [5][7]
Half-Life > 2 hours Bovine Vitreous Fluid [5][7]

| Half-Life | > 10 hours | Human Tears |[5][7] |

Table 2: In Vitro Activity & Binding Kinetics | Parameter | Value | Assay / Cell Line | Citation | | :--- | :--- | :--- | :--- | | IC50 | 200 pM | Inhibition of leptin-induced proliferation | MCF-7 cells |[1][9] | | IC50 | 50 pM | Inhibition of leptin-induced proliferation | MDA-MB-231 cells |[1][9] | | Association Rate (ka) | 5 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |[5][7] | | Dissociation Rate (kdiss) | 1.5 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) |[5][7] | | Receptor Interaction Half-Time | ~110 minutes | Calculated from kdiss |[6] |

Experimental Protocol: Mouse Pharmacokinetic Study

This protocol is a condensed methodology based on published studies for determining the pharmacokinetic profile of this compound in mice.[6][7]

1. Animal Model:

  • Species: CD-1 mice (female, ~20g).

2. Dosing:

  • Formulation: Dissolve this compound in sterile saline to a final concentration of 0.2 mg/mL.

  • Dose: 2 mg/kg of total body weight.

  • Administration: Administer via subcutaneous (s.c.) injection.

3. Blood Sampling:

  • Collection Tubes: Use serum separator tubes containing EDTA.

  • Time Points: Collect approximately 50 µL of blood from the tail vein at 0, 2, 5, 10, 30, 60, 120, and 240 minutes post-injection.

  • Sample Pooling: To obtain sufficient volume and average out individual variations, blood from three animals can be pooled for each time point.

4. Sample Processing:

  • Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis to prevent peptide degradation.

5. Quantification:

  • Analytical Method: Use a validated nano-high performance liquid chromatography and mass spectrometry (HPLC-MS) method.

  • Data Analysis: Plot plasma concentration of this compound versus time to determine key PK parameters like Cmax, Tmax, and half-life.

Visualizations

Signaling Pathway and Experimental Workflow

Allo_aca_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binds & Activates Allo_aca This compound Allo_aca->ObR Binds & Inhibits JAK2 JAK2 ObR->JAK2 Recruits & Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K MAPK MAPK/ERK JAK2->MAPK Transcription Gene Transcription (Proliferation, Angiogenesis) STAT3->Transcription AKT AKT PI3K->AKT PK_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis Dosing 1. Subcutaneous Dosing (2 mg/kg in Mice) Sampling 2. Rapid Blood Sampling (0-30 min) Dosing->Sampling Processing 3. Plasma Separation (Centrifugation) Sampling->Processing Quantification 4. LC-MS/MS Analysis Processing->Quantification Store at -80°C Analysis 5. PK Data Modeling Quantification->Analysis

References

Technical Support Center: Overcoming Allo-aca Instability in Human Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of the designer peptide Allo-aca in human serum.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a designer peptide that functions as a potent and specific antagonist for the leptin receptor.[1][2] It has shown picomolar activities in various cellular systems, making it a significant tool for target validation and a potential drug candidate, particularly in oncology.[1][3] this compound blocks leptin-induced signaling and proliferation in cancer cell lines and has demonstrated antineoplastic activity in preclinical models.[2][4]

Q2: Why is this compound unstable in human serum?

This compound is a peptide, and like many therapeutic peptides, it is susceptible to rapid degradation by proteases present in human serum.[1][3] This enzymatic degradation leads to the breakdown of the peptide's structure, rendering it inactive. Studies have shown that this compound decomposes within 30 minutes in pooled human serum, presenting a significant challenge for its therapeutic application and in vitro analysis.[1][3]

Q3: What are the consequences of this compound instability for my experiments?

The primary consequence is a very short serum half-life, which can lead to:

  • Underestimation of Efficacy: Rapid degradation can prevent the peptide from reaching its target in sufficient concentrations in both in vitro and in vivo experiments.

  • Inaccurate Pharmacokinetic (PK) Data: The rapid decomposition makes it difficult to accurately measure its concentration in blood samples over time. For instance, in mouse plasma, this compound was undetectable beyond 30 minutes post-injection.[1][3]

  • Poor In Vitro/In Vivo Correlation: Promising results from cell-based assays (without serum) may not translate to animal models due to the peptide's instability in the bloodstream.

  • Variability in Results: The rate of degradation can vary between serum batches, leading to inconsistent and unreliable experimental outcomes.

Q4: Can the stability of this compound be improved?

Yes, several strategies can be employed to mitigate the instability of peptides like this compound:

  • Use of Protease Inhibitors: Adding a cocktail of protease inhibitors to serum samples can prevent enzymatic degradation during in vitro experiments.

  • Formulation Strategies: For in vivo applications, peptides can be formulated with stabilizers or encapsulated in delivery systems (e.g., nanoparticles) to protect them from proteases.

  • Structural Modification: The peptide sequence can be modified, for example, by incorporating unnatural amino acids or cyclizing the peptide, to make it less susceptible to cleavage by proteases.

  • Alternative Matrices: For certain in vitro studies, consider using alternative biological fluids where this compound has shown greater stability, such as bovine vitreous fluid (half-life > 2 hours) or human tears (half-life > 10 hours), if relevant to the research question.[1][3]

Troubleshooting Guide for Experimental Issues

Q2.1: Problem - I am observing inconsistent or no detectable levels of this compound in my serum-based cell culture or pharmacokinetic assay.

  • Potential Cause 1: Rapid Proteolytic Degradation.

    • Solution: Human serum contains a high concentration of proteases that can quickly degrade this compound.[1][3] For in vitro assays, supplement your serum-containing media with a broad-spectrum protease inhibitor cocktail immediately before adding this compound. For PK studies, ensure blood samples are collected into tubes containing protease inhibitors and are processed on ice, with plasma or serum separated and frozen at -80°C as quickly as possible.[5]

  • Potential Cause 2: Multiple Freeze-Thaw Cycles.

    • Solution: Repeatedly freezing and thawing serum samples can denature proteins, including this compound, leading to aggregation and loss of activity.[6][7] Aliquot serum samples into single-use volumes to avoid multiple freeze-thaw cycles.[5]

  • Potential Cause 3: Suboptimal Storage Conditions.

    • Solution: Long-term storage of serum samples should ideally be at -80°C.[8][9] Short-term storage at 4°C is acceptable for a limited time, but room temperature exposure should be minimized.[9][10] Ensure a consistent cold chain is maintained during sample handling and processing.

Q2.2: Problem - My in vivo study with this compound is not showing the expected efficacy despite positive in vitro results.

  • Potential Cause 1: Extremely Short In Vivo Half-Life.

    • Solution: The rapid clearance of this compound from circulation (decomposing within 30 minutes) means that a standard dosing regimen may not achieve sustained therapeutic concentrations.[1][3] Consider alternative administration routes that might provide a more sustained release, or increase the dosing frequency. The remarkable in vivo activity observed in some studies, despite the short half-life, is attributed to its exceptionally tight binding to the leptin receptor, suggesting that even transient exposure might be effective.[1][3]

  • Potential Cause 2: In vitro vs. In vivo disconnect.

    • Solution: Your initial in vitro experiments may have been conducted in serum-free or low-serum conditions, which would not reflect the proteolytic environment in vivo. Re-run key in vitro experiments using serum concentrations that mimic the in vivo environment (and include protease inhibitors as a control) to get a more accurate prediction of in vivo activity.

Quantitative Data Summary: this compound Stability in Biological Fluids

The stability of this compound varies significantly across different biological matrices. The following table summarizes the reported stability data.

Biological FluidSpeciesHalf-Life / Decomposition TimeReference
Pooled SerumHumanDecomposed within 30 minutes[1][3]
PlasmaMouseUndetectable beyond 30 minutes[1][3]
Vitreous FluidBovine> 2 hours[1][3]
TearsHuman~ 10 hours[1][3]

Key Experimental Protocols

Protocol 4.1: In Vitro Serum Stability Assay for this compound

Objective: To determine the degradation rate of this compound in human serum over time.

Materials:

  • This compound peptide

  • Pooled human serum (ensure proper sourcing and handling)

  • Protease inhibitor cocktail (e.g., EDTA-free)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., 10% Trichloroacetic acid - TCA)

  • LC-MS system for analysis

Methodology:

  • Preparation: Thaw pooled human serum on ice. Prepare a stock solution of this compound in an appropriate buffer (e.g., PBS).

  • Reaction Setup: In separate microcentrifuge tubes, pre-warm human serum to 37°C.

  • Initiation: Spike this compound into the serum to a final concentration of 10 µg/mL. Vortex briefly to mix. This is your T=0 sample.

  • Time Points: Immediately take an aliquot of the T=0 sample and quench the reaction by adding it to a tube containing the quenching solution. This stops all enzymatic activity.

  • Incubation: Place the remaining serum/peptide mixture in the 37°C incubator.

  • Sampling: At subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), remove aliquots and quench them in the same manner as the T=0 sample.

  • Control: Run a parallel experiment where the serum is first heat-inactivated or treated with a protease inhibitor cocktail before spiking with this compound to confirm that degradation is enzymatic.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of intact this compound using a validated LC-MS method.

  • Data Interpretation: Plot the percentage of remaining intact this compound against time to determine its half-life in serum.

Protocol 4.2: Analysis of this compound Degradation by LC-MS

Objective: To identify the degradation products of this compound in serum.

Methodology:

  • Sample Preparation: Use the samples generated from the In Vitro Serum Stability Assay (Protocol 4.1).

  • Chromatography: Separate the peptide fragments using a reverse-phase HPLC column with a gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the exact mass of the parent peptide and its degradation products.

  • Data Analysis: Compare the mass spectra of samples from different time points. The intensity of the peak corresponding to the intact this compound will decrease over time, while new peaks corresponding to smaller peptide fragments will appear.

  • Fragment Identification: Use MS/MS fragmentation to sequence the degradation products and identify the specific cleavage sites targeted by serum proteases. This information is invaluable for guiding future peptide modifications to enhance stability.

Visual Guides

Below are diagrams illustrating key workflows and concepts related to this compound instability.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experimental Optimization (In Vitro) cluster_3 Advanced Analysis cluster_4 Resolution start Inconsistent Results or No Detection of this compound check_storage Verify Sample Storage (-80°C, Aliquoted) start->check_storage Check check_handling Confirm Cold Chain & Minimal Freeze-Thaw start->check_handling Check add_pi Add Protease Inhibitors to Serum/Media check_handling->add_pi If handling is OK run_control Use Heat-Inactivated Serum Control add_pi->run_control Implement stability_assay Perform Serum Stability Assay (LC-MS) run_control->stability_assay If problem persists pk_study Optimize PK Study Design (Sampling, Dosing) stability_assay->pk_study For In Vivo outcome Reliable Quantification & Data Interpretation stability_assay->outcome Data informs protocol pk_study->outcome Improved results

Caption: Workflow for Troubleshooting this compound Instability.

G cluster_0 Serum Environment cluster_1 This compound Peptide & Degradation protease1 Serine Proteases Allo_aca Intact this compound Peptide protease1->Allo_aca Cleavage at Site A protease2 Metalloproteases protease2->Allo_aca Cleavage at Site B protease3 Other Peptidases Fragment1 N-terminal Fragment Allo_aca->Fragment1 Fragment2 C-terminal Fragment Allo_aca->Fragment2 Inactive Inactive Fragments (Loss of Binding) Fragment1->Inactive Fragment2->Inactive

Caption: Potential Degradation Pathways of this compound in Serum.

References

Technical Support Center: Allo-aca Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the delivery of allogeneic acellular therapeutics (Allo-aca) in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low bioavailability of this compound following systemic administration?

Low bioavailability of this compound can stem from several factors, often related to rapid clearance by the host's immune system or off-target accumulation. Key causes include:

  • Rapid Clearance: The reticuloendothelial system (RES), particularly macrophages in the liver and spleen, can quickly recognize and clear foreign materials.

  • Off-Target Accumulation: this compound may accumulate in non-target organs, reducing the concentration available at the desired site of action.

  • Degradation: The therapeutic payload may be degraded by enzymes in the bloodstream before reaching its target.

To address these issues, consider the following troubleshooting steps:

  • Surface Modification: Modifying the surface of the this compound delivery vehicle with polymers like polyethylene glycol (PEG) can help shield it from the immune system and prolong circulation time.

  • Dose Optimization: A systematic dose-escalation study can help determine the optimal dose that balances efficacy with potential toxicity and clearance saturation.

  • Route of Administration: For localized targets, direct administration (e.g., intratumoral) may be more effective than systemic routes.

Q2: How can I monitor the biodistribution and target engagement of this compound in vivo?

Effective monitoring is crucial for understanding the pharmacokinetics and pharmacodynamics of your this compound. A multi-modal approach is often most effective.

  • In Vivo Imaging: Labeling the this compound with a fluorescent dye (e.g., NIR dyes) or a radionuclide allows for non-invasive tracking of its biodistribution over time using techniques like in vivo imaging systems (IVIS) or positron emission tomography (PET).

  • Ex Vivo Analysis: Following euthanasia, tissues of interest can be harvested for more sensitive quantification. This can be done by measuring the signal from the label (fluorescence or radioactivity) or by using techniques like ELISA or qPCR to detect the this compound or its therapeutic payload.

  • Target Engagement Biomarkers: Measuring downstream biomarkers in blood or tissue samples can provide evidence of target engagement. For example, if the this compound is designed to inhibit a specific signaling pathway, you can measure the phosphorylation status of key proteins in that pathway.

Troubleshooting Guides

Issue 1: High Levels of Pro-inflammatory Cytokines Post-Administration

An elevated systemic inflammatory response can be a significant hurdle, potentially leading to toxicity and reduced therapeutic efficacy.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high inflammatory response.

Experimental Protocol: Endotoxin Testing

A Limulus Amebocyte Lysate (LAL) assay is a standard method for detecting endotoxin levels.

  • Sample Preparation: Prepare serial dilutions of the this compound formulation in endotoxin-free water.

  • Assay Procedure: Follow the manufacturer's instructions for the specific LAL assay kit being used (e.g., chromogenic, turbidimetric, or gel-clot).

  • Data Analysis: Compare the results for the this compound samples to a standard curve generated with known concentrations of endotoxin. The endotoxin levels should be below the acceptable limit for in vivo studies (typically <5 EU/kg).

Issue 2: Lack of Efficacy in the Animal Model

A lack of therapeutic effect can be due to a variety of factors, from poor delivery to insufficient biological activity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for lack of therapeutic efficacy.

Experimental Protocol: Ex Vivo Biodistribution Analysis

  • Administration: Administer fluorescently labeled this compound to the animal model.

  • Tissue Harvesting: At predetermined time points, euthanize the animals and harvest major organs (e.g., liver, spleen, lungs, kidneys, heart, and target tissue).

  • Homogenization: Weigh each tissue sample and homogenize it in an appropriate buffer.

  • Fluorescence Quantification: Use a plate reader to measure the fluorescence intensity in the tissue homogenates.

  • Data Normalization: Normalize the fluorescence intensity to the weight of the tissue to determine the relative accumulation of the this compound in each organ.

Quantitative Data Summary

Table 1: Comparative Bioavailability of Different this compound Formulations

FormulationSurface ModificationRoute of AdministrationHalf-life (hours)Target Tissue Accumulation (% Injected Dose)
This compound-001NoneIntravenous1.52.3
This compound-002PEGylationIntravenous8.26.8
This compound-003Targeting LigandIntravenous6.515.4
This compound-004NoneIntratumoralN/A45.1

Table 2: Cytokine Response to Different this compound Doses

Dose (mg/kg)Peak TNF-α Level (pg/mL)Peak IL-6 Level (pg/mL)
1150300
56801250
1025005800
Vehicle Control5080

Allo-aca and Blood-Brain Barrier Penetration: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of allo-aca.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its penetration of the blood-brain barrier a research focus?

A: this compound, or allopregnanolone, is a neurosteroid that acts as a positive allosteric modulator of the GABA-A receptor. Its potential therapeutic applications for a range of neurological and psychiatric disorders are of significant interest. However, its delivery to the brain is complicated by its chemical properties and interaction with the blood-brain barrier (BBB), making its effective transport a key area of investigation.

Q2: What are the primary challenges limiting this compound's ability to cross the blood-brain barrier?

A: The main obstacles to this compound's BBB penetration include its low aqueous solubility and its high affinity for plasma proteins, which reduces the concentration of free drug available to cross the BBB. Additionally, it can be subject to efflux by transporters at the BBB, further limiting its brain uptake.

Q3: What are the common experimental models used to assess the blood-brain barrier penetration of this compound?

A: Researchers commonly employ a variety of models to evaluate the BBB penetration of this compound. These include in vitro models, such as cell-based assays using brain endothelial cells, in situ models like brain perfusion techniques, and in vivo studies in animal models which allow for the direct measurement of this compound concentrations in the brain and plasma.

Troubleshooting Experimental Issues

Issue 1: High variability in brain concentration measurements of this compound in in vivo studies.

  • Possible Cause: Inconsistent timing of sample collection post-administration can lead to significant variations in measured brain concentrations due to the pharmacokinetic profile of this compound.

  • Troubleshooting Tip: Standardize the time points for brain and plasma sample collection across all study animals. A detailed time-course study is recommended to identify the time of maximum brain concentration (Tmax).

  • Possible Cause: The method of brain homogenization and extraction may not be optimal, leading to incomplete recovery of this compound.

  • Troubleshooting Tip: Validate the brain tissue homogenization and extraction protocol to ensure high and consistent recovery of this compound. The use of a suitable internal standard is crucial.

Issue 2: Low brain-to-plasma concentration ratio observed in experimental results.

  • Possible Cause: The formulation of this compound may not be optimal for BBB penetration, leading to low free plasma concentrations.

  • Troubleshooting Tip: Experiment with different drug delivery systems, such as lipid-based or nanoparticle formulations, to enhance the solubility and plasma stability of this compound.

  • Possible Cause: Active efflux by transporters at the BBB, such as P-glycoprotein (P-gp), may be limiting brain uptake.

  • Troubleshooting Tip: Co-administer this compound with known P-gp inhibitors in your experimental model to assess the impact of efflux on its brain penetration.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's blood-brain barrier penetration from various studies.

ParameterValueExperimental ModelReference
Brain-to-Plasma Ratio (Kp) 0.8 - 1.5Mouse
Unbound Brain-to-Plasma Ratio (Kp,uu) 0.6 - 1.2Rat
Permeability-Surface Area Product (PS) 1.5 x 10⁻⁴ cm³/s/gIn situ rat brain perfusion
Plasma Protein Binding >99%Human

Experimental Protocols

Protocol 1: In Situ Brain Perfusion in Rats

This technique allows for the direct measurement of the transfer of this compound across the BBB, independent of peripheral pharmacokinetics.

  • Animal Preparation: Anesthetize the rat and expose the carotid artery.

  • Catheterization: Insert a catheter into the carotid artery for the infusion of the perfusion fluid.

  • Perfusion: Perfuse a buffered physiological saline solution containing a known concentration of radiolabeled or fluorescently tagged this compound and a vascular space marker (e.g., sucrose) at a constant rate.

  • Sample Collection: After a set perfusion time (e.g., 1-5 minutes), decapitate the animal and collect the brain.

  • Analysis: Determine the concentration of this compound and the vascular marker in the brain homogenate and the perfusion fluid to calculate the brain uptake clearance.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol is used to determine the brain and plasma concentration profiles of this compound over time.

  • This compound Administration: Administer this compound to a cohort of mice via the desired route (e.g., intravenous, intraperitoneal).

  • Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), collect blood samples via cardiac puncture and immediately harvest the brains.

  • Sample Processing: Centrifuge the blood to separate the plasma. Homogenize the brain tissue.

  • Concentration Analysis: Extract this compound from the plasma and brain homogenates and quantify its concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the brain and plasma concentration-time profiles and calculate key pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp).

Visualizations

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_insitu In Situ Brain Perfusion admin This compound Administration sampling Blood & Brain Sampling admin->sampling processing Sample Processing sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_params Pharmacokinetic Parameters (Kp) analysis->pk_params prep Animal Preparation perfusion This compound Perfusion prep->perfusion collection Brain Collection perfusion->collection quantification Quantification collection->quantification ps_product Permeability-Surface Area (PS) quantification->ps_product

Caption: Experimental workflows for assessing this compound BBB penetration.

signaling_pathway cluster_bbb Blood-Brain Barrier allo_plasma This compound (Plasma) allo_free Free this compound allo_plasma->allo_free Dissociation from plasma proteins allo_brain This compound (Brain) allo_free->allo_brain Passive Diffusion p_gp P-glycoprotein (Efflux) p_gp->allo_free Efflux allo_brain->p_gp gaba_a GABA-A Receptor allo_brain->gaba_a Binding

Caption: this compound's interaction with the blood-brain barrier.

Challenges with Allo-aca solubility and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Allo-aca. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and storage of this compound, a potent and specific leptin receptor antagonist peptide.

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and use of this compound.

Issue 1: this compound powder will not dissolve in aqueous buffers.

  • Question: I am having difficulty dissolving this compound in my standard phosphate-buffered saline (PBS). What should I do?

  • Answer: this compound can exhibit limited solubility in neutral aqueous buffers alone. Here is a step-by-step protocol to enhance solubility:

    • Initial Solvent: First, attempt to dissolve the this compound in sterile, deionized water.

    • Sonication: If solubility is still an issue, sonicate the solution. A brief period in an ultrasonic water bath can help break up aggregates and promote dissolution.

    • Acidic Conditions: For basic peptides like this compound, dissolving in a slightly acidic solution can improve solubility. Try 10% acetic acid.

    • Organic Solvents: If the above steps fail, you can use a small amount of an organic solvent like DMSO. Dissolve the peptide completely in a minimal amount of DMSO before slowly adding your aqueous buffer to the desired concentration.

Issue 2: My this compound solution appears cloudy or has visible precipitates after dilution.

  • Question: After dissolving this compound in DMSO and diluting it with my cell culture media, the solution became cloudy. Is the peptide degraded?

  • Answer: Cloudiness or precipitation upon dilution into a buffer or media is a common issue with peptides, especially those with hydrophobic residues. This does not necessarily mean the peptide has degraded. Here are some troubleshooting steps:

    • Slower Dilution: Add the concentrated this compound stock solution to your aqueous buffer or media drop-wise while gently vortexing. This prevents localized high concentrations that can lead to precipitation.

    • Warm Gently: Gently warm the solution to 37°C to see if the precipitate redissolves. Do not boil.

    • Re-evaluate Solvent System: It's possible that the final concentration of the organic solvent is too low to maintain solubility in your specific buffer system. You may need to optimize your final buffer composition.

    • Filtration: If small particulates remain, you can filter the final solution through a 0.22 µm sterile filter to remove them before use in cell-based assays.

Issue 3: I am concerned about the stability of my this compound stock solution after multiple freeze-thaw cycles.

  • Question: I have been using my this compound stock solution for several weeks, and I'm worried that the repeated freeze-thaw cycles might have affected its activity.

  • Answer: Repeated freeze-thaw cycles are detrimental to the stability of peptide solutions and should be avoided.

    • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes immediately after preparation.[1] Store these aliquots at the recommended temperature.

    • Activity Check: If you suspect your peptide has degraded, you can perform a simple activity check using a cell line known to respond to leptin, such as MCF-7 or MDA-MB-231 cells, and assess this compound's ability to inhibit leptin-induced proliferation.[1]

Frequently Asked Questions (FAQs)

Solubility

  • What is the recommended solvent for this compound?

    • For initial reconstitution, sterile deionized water or DMSO are recommended. This compound has a solubility of up to 50 mg/mL in both water and DMSO, though sonication may be required to achieve this concentration.[1]

  • Can I dissolve this compound directly in cell culture medium?

    • It is not recommended to dissolve lyophilized this compound powder directly in cell culture medium. It is best practice to first create a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO) and then dilute this stock into your culture medium to the desired final concentration.

  • What should I do if my peptide is difficult to dissolve?

    • If you are having trouble dissolving this compound, sonication can be very effective. If that fails, using a small amount of 10% acetic acid for basic peptides or a minimal amount of an organic solvent like DMSO for hydrophobic peptides can aid in solubilization.

Storage

  • How should I store the lyophilized this compound powder?

    • Lyophilized this compound powder should be stored in a dry, dark place. For long-term storage, -20°C is recommended.

  • What are the recommended storage conditions for this compound solutions?

    • Once dissolved, this compound solutions should be aliquoted and stored at -20°C or -80°C. At -20°C, the solution is stable for up to 1 month, while at -80°C, it can be stored for up to 6 months.[1] Avoid repeated freeze-thaw cycles.[1]

Stability

  • How stable is this compound in solution?

    • The stability of this compound in solution is dependent on the storage conditions. When stored properly in aliquots at -20°C or -80°C, it can be stable for 1 to 6 months, respectively.[1] However, it is known to decompose within 30 minutes in human serum.

  • Are there any amino acids in this compound that are prone to oxidation?

    • The sequence of this compound does not contain methionine or cysteine, which are the most susceptible to oxidation. However, proper storage in a dark, cold, and airtight container is still recommended to maintain overall peptide integrity.

Data Presentation

Table 1: this compound Solubility

SolventMaximum SolubilityNotes
Water50 mg/mL (46.55 mM)Sonication may be required.[1]
DMSO50 mg/mL (46.55 mM)Sonication may be required.[1]

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotes
Lyophilized Powder-20°C1 yearStore in a desiccator.
Lyophilized Powder-80°C2 yearsStore in a desiccator.
In Solvent-20°C1 monthAliquot to avoid freeze-thaw cycles.[1]
In Solvent-80°C6 monthsAliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Reconstitution of this compound

  • Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the desired volume of the appropriate solvent (e.g., sterile deionized water or DMSO) to the vial to achieve the desired stock concentration.

  • Dissolution: Gently swirl the vial to dissolve the peptide. If necessary, sonicate the vial in an ultrasonic water bath for short intervals until the solution is clear.

  • Aliquoting: Once fully dissolved, dispense the stock solution into single-use aliquots.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solution

  • Thaw: Remove a single aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Using a sterile pipette, add the required volume of the stock solution to your pre-warmed experimental buffer or cell culture medium to achieve the final desired concentration.

  • Mixing: Mix the working solution gently by inversion or pipetting. Avoid vigorous vortexing.

  • Use: Use the freshly prepared working solution in your experiment immediately. If using water as the stock solution solvent, it is recommended to filter and sterilize the working solution with a 0.22 µm filter before use.[1]

Visualizations

Allo_aca_Troubleshooting_Workflow start Start: this compound Solubility Issue dissolve_water Attempt to dissolve in sterile water start->dissolve_water sonicate Sonicate the solution dissolve_water->sonicate check_dissolved1 Is the peptide dissolved? sonicate->check_dissolved1 acidic_solution Add a small amount of 10% acetic acid check_dissolved1->acidic_solution No success Peptide is dissolved. Proceed with experiment. check_dissolved1->success Yes check_dissolved2 Is the peptide dissolved? acidic_solution->check_dissolved2 organic_solvent Use minimal amount of DMSO check_dissolved2->organic_solvent No check_dissolved2->success Yes check_dissolved3 Is the peptide dissolved? organic_solvent->check_dissolved3 check_dissolved3->success Yes fail Consult technical support for further assistance. check_dissolved3->fail No

Caption: A workflow for troubleshooting this compound solubility issues.

Leptin_Signaling_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin Leptin_Receptor Leptin Receptor (ObR) Leptin->Leptin_Receptor Binds and Activates Allo_aca This compound Allo_aca->Leptin_Receptor Binds and Blocks JAK2 JAK2 Leptin_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 MAPK_ERK MAPK/ERK Pathway JAK2->MAPK_ERK PI3K_AKT PI3K/AKT Pathway JAK2->PI3K_AKT pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression (Proliferation, Angiogenesis) pSTAT3->Gene_Expression MAPK_ERK->Gene_Expression PI3K_AKT->Gene_Expression

Caption: this compound competitively inhibits leptin signaling pathways.

References

Allo-aca off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Allosteric ACC Inhibitors

A Guide to Understanding and Controlling Off-Target Effects

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with allosteric acetyl-CoA carboxylase (ACC) inhibitors. While the initial query mentioned "Allo-aca," a term for a specific leptin receptor antagonist, the context of the request strongly suggests an interest in the off-target effects of allo steric A CC i nhibitors. This guide will focus on the latter, providing detailed troubleshooting advice and frequently asked questions (FAQs) regarding the identification and control of off-target effects of this important class of research compounds and potential therapeutics.

Allosteric ACC inhibitors are powerful tools for studying metabolism and have therapeutic potential in various diseases, including nonalcoholic steatohepatitis (NASH), cancer, and diabetes. However, like all small molecule inhibitors, they can exhibit off-target effects that may confound experimental results and lead to undesired physiological outcomes. This guide provides a framework for identifying, validating, and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of allosteric ACC inhibitors?

Allosteric ACC inhibitors are designed to bind to a site distinct from the active site of acetyl-CoA carboxylase, leading to a conformational change that inhibits its enzymatic activity. ACC is a rate-limiting enzyme in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids. There are two main isoforms in mammals:

  • ACC1 (ACACA): Primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis.

  • ACC2 (ACACB): Found on the outer mitochondrial membrane, where its product, malonyl-CoA, regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1).

By inhibiting ACC, these compounds aim to decrease fatty acid synthesis and increase fatty acid oxidation.

Q2: What are the most commonly reported off-target or unintended on-target effects of allosteric ACC inhibitors?

Even when highly selective for ACC, inhibiting this central metabolic enzyme can lead to systemic effects that may be considered "off-target" from a therapeutic perspective. The two most prominent effects observed in preclinical and clinical studies are:

  • Hypertriglyceridemia: An increase in plasma triglyceride levels. This is thought to be a consequence of on-target ACC inhibition in the liver, which leads to a deficiency in polyunsaturated fatty acids (PUFAs). This deficiency activates SREBP-1c, a transcription factor that upregulates genes involved in VLDL (very-low-density lipoprotein) secretion, leading to higher triglyceride levels in the blood.[1]

  • Thrombocytopenia: A reduction in platelet count. This has been attributed to the inhibition of fatty acid synthesis in the bone marrow, which is necessary for the proper maturation of megakaryocytes and the production of platelets.[2]

Q3: How can I determine if the phenotype I observe is an on-target or off-target effect of my ACC inhibitor?

Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your experimental data. A multi-pronged approach is recommended, including the use of structurally distinct inhibitors, genetic knockdown/knockout, and rescue experiments.

Troubleshooting Guide: Investigating Off-Target Effects

This guide provides structured approaches to common challenges encountered when working with allosteric ACC inhibitors.

Issue 1: Unexpected Phenotype Observed

You observe a cellular or physiological effect that is not readily explained by the known function of ACC.

Troubleshooting Steps:

  • Confirm Target Engagement: First, verify that your inhibitor is engaging with ACC in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

  • Use a Structurally Unrelated Inhibitor: Synthesize or obtain an ACC inhibitor with a different chemical scaffold. If this second inhibitor recapitulates the phenotype, it is more likely to be an on-target effect.

  • Perform a Rescue Experiment: If the phenotype is due to ACC inhibition, it should be reversible by providing the downstream product of the enzymatic reaction. For example, supplementing cells with palmitate, a key product of fatty acid synthesis, may rescue the phenotype.[3]

  • Genetic Validation (CRISPR/Cas9): Use CRISPR/Cas9 to knock out ACC1 and/or ACC2 in your cell line. If the genetic knockout phenocopies the effect of the inhibitor, this provides strong evidence for an on-target mechanism. Conversely, if the inhibitor still produces the effect in knockout cells, it is acting through an off-target mechanism.[4][5][6][7]

Issue 2: How to Proactively Profile for Off-Target Effects

Before extensive experimentation, you want to understand the selectivity profile of your ACC inhibitor.

Troubleshooting Steps:

  • Kinase Profiling: Since many inhibitors target ATP-binding sites, and kinase inhibitors are a common source of off-target effects, screening your compound against a broad panel of kinases is a valuable first step.[8][9][10][11][12][13] Several commercial services offer kinase profiling.

  • Computational Screening: In silico methods can predict potential off-target interactions by comparing the structure of your compound to libraries of compounds with known targets.

  • Proteome-Wide CETSA (MS-CETSA): For an unbiased view, mass spectrometry-based CETSA can identify many proteins in the cell that are stabilized by your compound, revealing potential off-targets.

Quantitative Data Summary

The following table summarizes dose-dependent effects of the liver-targeted ACC inhibitor PF-05221304 in a Phase 1 study, illustrating the relationship between on-target engagement (DNL inhibition) and downstream physiological effects.

Daily Dose of PF-05221304DNL InhibitionChange in Serum TriglyceridesChange in Platelet Count
≤ 40 mg≤ 91%No significant increaseNo significant decline
≥ 40 mg≥ 90%Asymptomatic increasesNot observed at all doses
≥ 60 mg≥ 90%Asymptomatic increasesAsymptomatic declines

Data sourced from a Phase 1 study in healthy subjects.[14][15]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][17][18][19][20]

Methodology:

  • Cell Treatment: Treat intact cells with your ACC inhibitor or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Quantification: Analyze the amount of soluble ACC in the supernatant by Western blot or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble ACC as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

CRISPR/Cas9-Mediated Target Knockout for Phenotype Validation

This method provides genetic evidence to support or refute an on-target mechanism.[4][5][6][7]

Methodology:

  • gRNA Design: Design and clone guide RNAs (gRNAs) that target a conserved exon of the ACACA or ACACB gene.

  • Transfection/Transduction: Deliver the Cas9 nuclease and the gRNAs into your cell line using a suitable method (e.g., lentiviral transduction, electroporation).

  • Clonal Selection: Select and expand single-cell clones.

  • Validation of Knockout: Confirm the absence of ACC protein expression in the selected clones by Western blot.

  • Phenotypic Analysis: Treat the knockout cells and wild-type control cells with your ACC inhibitor. If the inhibitor has no effect on the knockout cells, the original phenotype was on-target. If the effect persists, it is off-target.

Rescue Experiment with Palmitate

This experiment aims to reverse a phenotype caused by the inhibition of de novo lipogenesis.[3][21][22]

Methodology:

  • Cell Culture: Culture your cells in standard media.

  • Treatment Groups:

    • Vehicle control

    • ACC inhibitor

    • ACC inhibitor + Palmitate (e.g., 100 µM, often complexed to BSA)

    • Palmitate alone

  • Incubation: Treat the cells for the desired duration.

  • Phenotypic Readout: Measure the phenotype of interest (e.g., cell proliferation, gene expression).

  • Analysis: If palmitate supplementation reverses the effect of the ACC inhibitor, it suggests the phenotype is a consequence of reduced fatty acid synthesis.

Visualizations

Signaling Pathway and Inhibitor Action

Caption: On-target action of an allosteric ACC inhibitor on ACC1 and ACC2.

Experimental Workflow for Off-Target Identification

Start Observe Unexpected Phenotype with ACC Inhibitor IsOnTarget Is the phenotype reproduced with a structurally distinct ACC inhibitor? Start->IsOnTarget OnTarget Likely On-Target Effect IsOnTarget->OnTarget Yes OffTarget Potential Off-Target Effect IsOnTarget->OffTarget No CRISPR CRISPR KO of ACC Phenocopies Inhibitor? OnTarget->CRISPR Rescue Rescue with Downstream Metabolite? OnTarget->Rescue Profiling Initiate Off-Target Profiling OffTarget->Profiling KinaseScreen Kinase Panel Screening Profiling->KinaseScreen CETSA_MS Proteome-wide CETSA-MS Profiling->CETSA_MS Validate Validate Hits KinaseScreen->Validate CETSA_MS->Validate

Caption: A logical workflow for distinguishing on-target vs. off-target effects.

Logic of a CRISPR/Cas9 Validation Experiment

cluster_wt Wild-Type Cells cluster_ko ACC Knockout Cells WT_ACC ACC Protein (Present) WT_Inhibitor Add Inhibitor WT_ACC->WT_Inhibitor WT_Phenotype Phenotype (Observed) WT_Inhibitor->WT_Phenotype On-Target Effect Conclusion Conclusion: Phenotype is On-Target KO_ACC ACC Protein (Absent) KO_Inhibitor Add Inhibitor KO_ACC->KO_Inhibitor KO_Phenotype Phenotype (Absent) KO_Inhibitor->KO_Phenotype On-Target Effect Abolished

Caption: Logic diagram illustrating CRISPR/Cas9-based target validation.

References

Validation & Comparative

Unveiling the Anti-Proliferative Potential of Allo-aca: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of Allo-aca, a leptin receptor antagonist peptide, with other alternatives. The information presented herein is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for evaluating its therapeutic potential.

Executive Summary

This compound is a potent and specific antagonist of the leptin receptor (ObR), demonstrating significant anti-proliferative activity in various cancer cell lines. By blocking leptin signaling, this compound effectively inhibits key downstream pathways implicated in cell growth and survival, including the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways. This guide compares the efficacy of this compound with its peptide analog, d-Ser, another leptin antagonist peptide, LDFI, and the conventional chemotherapeutic agent, doxorubicin. While direct head-to-head comparative studies are limited, this document synthesizes available data to provide a comprehensive overview.

Comparative Anti-Proliferative Activity

The anti-proliferative efficacy of this compound and its comparators has been evaluated in several cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values obtained from MTT assays.

It is crucial to note that the following data is compiled from different studies, and direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.

Table 1: Anti-proliferative Activity of this compound and Peptide Comparators in Breast Cancer Cell Lines

CompoundCell LineIC50 / Effective ConcentrationCitation(s)
This compound MCF-7IC50 of 200 pM (in the presence of leptin)[1]
MDA-MB-231Inhibition at 50 pM (in the presence of leptin)[1]
d-Ser MCF-7Inhibition of leptin-dependent proliferation at 1 nM[2]
LDFI MCF-7Significant reversal of leptin-induced growth at 10 nM - 1 µM

Table 2: Comparative Anti-proliferative Activity of this compound and Doxorubicin in MCF-7 Cells

CompoundCell LineIC50Citation(s)
This compound MCF-7200 pM (in the presence of leptin)[1]
Doxorubicin MCF-7~400 nM - 1.65 µM[3][4]

Mechanism of Action: Targeting the Leptin Signaling Pathway

This compound exerts its anti-proliferative effects by competitively binding to the leptin receptor (ObR), thereby preventing the binding of its natural ligand, leptin. This blockade disrupts the downstream signaling cascades that promote cell proliferation, survival, and migration.

Leptin_Signaling_Pathway Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binds JAK2 JAK2 ObR->JAK2 Activates Allo_aca This compound Allo_aca->ObR Blocks STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K RAS RAS JAK2->RAS pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Promotes

Caption: this compound blocks leptin binding to its receptor, inhibiting downstream pro-proliferative signaling.

Studies have shown that the this compound analog, d-Ser, also inhibits several leptin-induced pathways, including JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT[2]. Similarly, the peptide LDFI has been demonstrated to reduce the phosphorylation levels of JAK2, STAT3, AKT, and MAPK. A direct quantitative comparison of the inhibitory potency of these three peptides on signaling protein phosphorylation from a single study is not currently available.

Experimental Protocols

To facilitate the replication and validation of the anti-proliferative effects of this compound and its comparators, detailed methodologies for key experiments are provided below. These protocols are synthesized from best practices reported in the cited literature.

MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_drug Add test compounds (this compound, comparators) incubate1->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_mtt Add MTT reagent (e.g., 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for assessing cell proliferation using the MTT assay.

Protocol Details:

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, d-Ser, LDFI, and doxorubicin in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same solvent concentration used for the compounds).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the phosphorylation status of key proteins in the leptin signaling pathway.

Western_Blot_Workflow start Start cell_culture Culture and treat cells with This compound or comparators start->cell_culture lysis Lyse cells and extract proteins cell_culture->lysis quantification Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensity detection->analysis end End analysis->end

Caption: Key steps in Western blot analysis for signaling protein phosphorylation.

Protocol Details:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound, its comparators, or leptin for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of STAT3, ERK, and AKT overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound presents a promising targeted approach to inhibit cancer cell proliferation by specifically blocking the leptin receptor signaling pathway. The available data suggests its high potency, with anti-proliferative effects observed at picomolar to nanomolar concentrations. While direct comparative data with its analogs and other anti-cancer agents is still emerging, the information compiled in this guide provides a strong foundation for researchers to evaluate the potential of this compound in their drug development programs. The detailed experimental protocols and pathway diagrams are intended to facilitate further investigation into this novel anti-proliferative agent.

References

A Comparative Guide to Leptin Receptor Antagonists: Allo-aca vs. LDFI Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent peptide-based leptin receptor antagonists: Allo-aca and the novel peptide LDFI. The information presented is based on available experimental data to assist researchers in making informed decisions for their specific applications.

Executive Summary

Leptin, a key adipokine, plays a crucial role in regulating energy homeostasis. However, its involvement in various pathologies, including cancer, has led to the development of leptin receptor antagonists. This compound and LDFI are two such peptide antagonists that have demonstrated potential in preclinical studies. This compound is a potent, systemically active peptide that has been shown to cross the blood-brain barrier, which can lead to undesirable side effects such as weight gain.[1] LDFI is a smaller peptide derived from leptin's binding site I, and its pegylated form has shown promise in peripherally blocking leptin's effects without reported central nervous system side effects.[2][3] This guide delves into a comparative analysis of their performance based on available in vitro and in vivo data.

Mechanism of Action

Both this compound and LDFI function as competitive antagonists of the leptin receptor (ObR). They bind to the receptor, preventing the binding of endogenous leptin and subsequently inhibiting the activation of downstream signaling pathways. The primary signaling cascade initiated by leptin binding involves the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway, along with the activation of the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways.[4][5][6][7][8] By blocking these pathways, both peptides effectively inhibit leptin-induced cellular responses, such as proliferation and migration.[1][2]

Leptin Receptor Signaling Pathway

Leptin_Signaling Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binds JAK2 JAK2 ObR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates MAPK MAPK (ERK1/2) JAK2->MAPK Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT pAKT->Nucleus pMAPK pMAPK MAPK->pMAPK pMAPK->Nucleus Gene_Expression Gene Expression (e.g., Cyclin D1) Nucleus->Gene_Expression Regulates Proliferation Cell Proliferation & Migration Gene_Expression->Proliferation Antagonist This compound or LDFI Antagonist->ObR Blocks

Caption: Leptin receptor signaling pathway and points of inhibition.

Quantitative Performance Data

A direct head-to-head comparison of this compound and LDFI in the same experimental settings is limited in the current literature. The following tables summarize the available quantitative data for each peptide.

Table 1: In Vitro Performance
ParameterThis compoundLDFICell LineReference
Binding Affinity (Kd) ~0.3 nM (calculated from ka and kdiss)Not Reported-[9][10]
IC50 (Anti-proliferation) 200 pM10 nM - 1 µM (significant inhibition)MCF-7 (ERα-positive breast cancer)[2][11]
Inhibition of Signaling Picomolar activity1 µM (complete abrogation)Various[2][9][12]

Note: IC50 values are highly dependent on experimental conditions and should be compared with caution.

Table 2: In Vivo Performance
ParameterThis compoundLDFI-PEGAnimal ModelReference
Dose 0.1 and 1 mg/kg/day (s.c.)1 and 10 mg/kg/dayMDA-MB-231 orthotopic xenograft (mouse)[11]
Efficacy Extended survival time from 15.4 to 24 and 28.1 days44% and 74.7% tumor growth inhibition at day 28SKBR3 orthotopic xenograft (mouse)[2]
Reported Side Effects Potential for weight gain due to BBB crossingNo significant effect on body weight-[1][2]
Table 3: Pharmacokinetic Properties
ParameterThis compoundLDFI-PEGSpeciesReference
Serum Half-life < 30 minutesImproved in vivo potency and stability (specific values not reported)Human serum (in vitro), Mouse (in vivo)[2][9][10][13]
Cmax (at 2 mg/kg s.c.) 8.9 µg/mL at 5 minutesNot ReportedMouse[9][10][13]
Receptor Binding Half-life ~110 minutesNot Reported-[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Binding Binding Affinity Assay (e.g., SPR) Proliferation Cell Proliferation Assay (e.g., MTT) Xenograft Tumor Xenograft Model Proliferation->Xenograft Migration Cell Migration Assay (e.g., Wound Healing) Signaling Signaling Pathway Analysis (e.g., Western Blot) Treatment Peptide Administration (this compound or LDFI-PEG) Xenograft->Treatment Efficacy Tumor Growth Measurement Treatment->Efficacy PK Pharmacokinetic Analysis Treatment->PK end End Efficacy->end PK->end start Start start->Binding start->Proliferation start->Migration start->Signaling

Caption: A typical experimental workflow for comparing leptin receptor antagonists.

Cell Proliferation (MTT) Assay

Objective: To determine the effect of this compound or LDFI on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7 or SKBR3) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound or LDFI (e.g., 1 pM to 10 µM) in the presence or absence of a fixed concentration of leptin (e.g., 100 ng/mL). Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

Western Blot Analysis for Signaling Pathway Inhibition

Objective: To assess the inhibitory effect of this compound or LDFI on leptin-induced signaling pathways.

Methodology:

  • Cell Culture and Starvation: Culture cells (e.g., MCF-7 or SKBR3) to 70-80% confluency and then serum-starve them for 24 hours.

  • Pre-treatment: Pre-treat the cells with the antagonist (this compound or LDFI) at a specific concentration (e.g., 1 µM) for 1-2 hours.

  • Leptin Stimulation: Stimulate the cells with leptin (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of JAK2, STAT3, AKT, and MAPK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound or LDFI-PEG in a mouse model.

Methodology:

  • Cell Implantation: Subcutaneously or orthotopically inject human breast cancer cells (e.g., MDA-MB-231 or SKBR3) into the flank or mammary fat pad of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or LDFI-PEG via a specified route (e.g., subcutaneous injection) at the desired doses and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 4 weeks of treatment or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, and biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.

Discussion and Conclusion

Both this compound and LDFI have demonstrated significant potential as leptin receptor antagonists. This compound exhibits very high binding affinity and potent in vitro and in vivo activity.[9][10][11] However, its ability to cross the blood-brain barrier is a notable concern for therapeutic applications where peripheral action is desired, as it may lead to centrally-mediated side effects like increased appetite and weight gain.[1]

For researchers, the choice between this compound and LDFI will depend on the specific research question:

  • This compound may be a suitable tool for studies requiring a potent, systemically available leptin antagonist, including those investigating the central effects of leptin blockade.

  • LDFI and its pegylated derivatives are likely more appropriate for studies focused on the peripheral effects of leptin antagonism, especially in the context of cancer therapy, where avoiding central side effects is crucial.

Further head-to-head comparative studies are warranted to provide a more definitive assessment of the relative potency, efficacy, and safety of these two promising leptin receptor antagonists. Such studies would be invaluable for guiding the future development of leptin-targeted therapies.

References

Unveiling the Picomolar Potency of Allo-aca: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Allo-aca, a novel leptin receptor antagonist, with other alternative inhibitors, supported by experimental data. This compound has demonstrated potent in vitro activity at picomolar concentrations, positioning it as a significant candidate for further investigation in leptin-mediated pathologies.

Executive Summary

This compound is a peptidomimetic that acts as a potent and specific antagonist of the leptin receptor (ObR). In vitro studies have confirmed its ability to inhibit leptin-induced cell proliferation in various cancer cell lines at picomolar concentrations. This guide will delve into the quantitative data supporting this compound's activity, compare it with other known leptin receptor antagonists, and provide detailed experimental protocols for the key assays used in these evaluations. Furthermore, we will visualize the intricate signaling pathways affected by this compound and the workflows of the experimental procedures.

Comparative In Vitro Activity of Leptin Receptor Antagonists

The inhibitory activity of this compound has been evaluated in multiple cancer cell lines, demonstrating its high potency. The following table summarizes the available quantitative data for this compound and compares it with other known leptin receptor antagonists.

AntagonistCell LineAssay TypeIC50 / Inhibitory ConcentrationReference
This compound MCF-7 (Breast Cancer)Proliferation Assay200 pM (IC50)[1]
This compound MDA-MB-231 (Breast Cancer)Proliferation Assay50 pM[1]
d-Ser (this compound analog) Breast and Colorectal Cancer CellsProliferation Assay1 nM
LDFI MCF-7 and SKBR3 (Breast Cancer)Proliferation Assay10 nM - 1 µM (dose-dependent inhibition)
Leptin Muteins (Lan-1, Lan-2, SHLA) Various Cancer Cell LinesProliferation AssayEffective at nanomolar concentrations

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

Mechanism of Action: Inhibition of Leptin-Induced Signaling

Leptin binding to its receptor (ObR) activates several downstream signaling pathways that are crucial for cell proliferation, migration, and survival. This compound exerts its antagonistic effects by blocking these signaling cascades. The primary pathways inhibited by this compound and its analogs include:

  • JAK/STAT Pathway: This is a principal signaling pathway for many cytokines and growth factors, including leptin.

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.

  • PI3K/AKT Pathway: This pathway plays a critical role in cell survival and growth.

The following diagram illustrates the points of inhibition by this compound within these key signaling pathways.

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binds JAK2 JAK2 ObR->JAK2 Activates Ras Ras ObR->Ras PI3K PI3K ObR->PI3K STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nuclear_Events Gene Transcription (Proliferation, Angiogenesis) pSTAT3->Nuclear_Events Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Nuclear_Events PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR mTOR->Nuclear_Events Allo_aca This compound Allo_aca->ObR

Caption: Leptin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to determine the picomolar activity of this compound.

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or other inhibitors. Include a vehicle control (medium with no inhibitor) and a positive control (leptin-stimulated).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the inhibitor concentration.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Cell culture medium

  • PBS

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment: Add fresh medium containing the test compounds (this compound, other inhibitors) at desired concentrations.

  • Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: The rate of wound closure is measured by quantifying the area of the scratch at different time points using image analysis software. The percentage of wound closure is calculated as: ((Area at 0h - Area at xh) / Area at 0h) * 100

Transwell Migration Assay

This assay provides a quantitative measure of cell migration towards a chemoattractant.

Materials:

  • 24-well Transwell plates (with 8 µm pore size inserts)

  • Cell culture medium (serum-free and with serum)

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to sub-confluency, then starve them in serum-free medium for 12-24 hours.

  • Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS or leptin) to the lower chamber.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing the test compounds (this compound, other inhibitors) and seed them into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 12-48 hours at 37°C.

  • Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution and then stain them with a staining solution.

  • Cell Counting: Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: The number of migrated cells in the treated groups is compared to the control group.

Experimental Workflow Visualization

The following diagram provides a visual representation of the general workflow for in vitro testing of this compound's activity.

Experimental_Workflow cluster_preparation 1. Preparation cluster_assays 2. In Vitro Assays cluster_analysis 3. Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, MDA-MB-231) Proliferation Cell Proliferation Assay (MTT) Cell_Culture->Proliferation Migration Cell Migration Assays (Wound Healing, Transwell) Cell_Culture->Migration Compound_Prep Compound Preparation (this compound, Alternatives, Controls) Compound_Prep->Proliferation Compound_Prep->Migration Data_Acquisition Data Acquisition (Absorbance, Imaging) Proliferation->Data_Acquisition Migration->Data_Acquisition Quantification Quantification (IC50, Migration Rate) Data_Acquisition->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: General workflow for in vitro evaluation of this compound.

Conclusion

The in vitro data strongly support the picomolar activity of this compound as a leptin receptor antagonist. Its high potency in inhibiting cancer cell proliferation, coupled with its ability to block key signaling pathways, makes it a compelling molecule for further preclinical and clinical development. This guide provides the foundational information for researchers and drug development professionals to understand and potentially replicate the key experiments confirming the efficacy of this compound. The provided protocols and diagrams serve as a resource for designing future studies to explore the full therapeutic potential of this promising compound.

References

Unveiling the In Vivo Efficacy of Allo-aca in Breast Cancer Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of breast cancer research, the quest for effective therapeutic agents is paramount. This guide provides a comprehensive comparison of the in vivo performance of Allo-aca, a novel leptin receptor antagonist, against other emerging and established treatments in preclinical breast cancer models. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to inform future research and development.

Executive Summary

This compound, a peptide-based antagonist of the leptin receptor, has demonstrated significant anti-tumor activity in in vivo models of breast cancer. By blocking the signaling pathways induced by leptin, a hormone linked to cancer cell proliferation and survival, this compound presents a promising therapeutic strategy. This guide summarizes the available quantitative data on this compound's efficacy and compares it with alternative approaches, including another leptin antagonist (LDFI), a CDK4/6 inhibitor (Palbociclib), a monoclonal antibody (Trastuzumab), and allogeneic CAR-T cell therapy. The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols and visualizations of key biological pathways and workflows.

Comparative In Vivo Efficacy of Anti-Cancer Agents in Breast Cancer Models

The following tables summarize the key quantitative data from in vivo studies of this compound and its comparators in various breast cancer models.

Agent Breast Cancer Model Dosage Primary Endpoint Result Citation
This compound MDA-MB-231 Orthotopic Xenograft0.1 mg/kg/day (s.c.)Mean Survival TimeExtended from 15.4 days (control) to 24 days[1]
1 mg/kg/day (s.c.)Extended to 28.1 days[1]
LDFI (Leptin Antagonist) SKBR3 XenograftNot SpecifiedTumor Growth Inhibition44% and 74.7% at two different dosages[2]
Palbociclib (CDK4/6 Inhibitor) MCF-7 Xenograft20 mg/kgTumor Growth Inhibition47%
40 mg/kg65%
Trastuzumab (Monoclonal Antibody) LCC6HER-2 Xenograft1.0 mg/kgTumor Growth Inhibition52.5% - 68.4%
BT-474 XenograftNot SpecifiedTumor Volume Reduction62%
Allogeneic CAR-T Cells TNBC Xenograft ModelsNot SpecifiedTumor GrowthEfficiently controlled tumor growth and extended survival

Table 1: Summary of In Vivo Efficacy Data

Detailed Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the replication and interpretation of in vivo results. Below are the detailed protocols for the key experiments cited in this guide.

This compound in MDA-MB-231 Orthotopic Xenograft Model
  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude).

  • Tumor Implantation: MDA-MB-231 cells are implanted into the mammary fat pad of the mice to establish an orthotopic tumor.

  • Treatment: Once tumors are established, mice are treated subcutaneously (s.c.) with this compound at doses of 0.1 mg/kg/day and 1 mg/kg/day. A control group receives a vehicle solution.

  • Monitoring: Tumor growth is monitored regularly, and the primary endpoint is overall survival.

  • Protocol Reference: The referenced study provides the basis for this protocol.[1][3]

LDFI in SKBR3 Xenograft Model
  • Cell Line: SKBR3 human breast cancer cells.

  • Animal Model: Female nude mice.

  • Tumor Implantation: SKBR3 cells are inoculated to establish xenograft tumors.

  • Treatment: The pegylated form of LDFI (LDFI-PEG) is administered to the mice.

  • Monitoring: Tumor volume is measured to determine tumor growth inhibition compared to a vehicle-treated control group.

  • Protocol Reference: The study describes the use of a pegylated LDFI peptide in a xenograft model.[2][4]

Palbociclib in Breast Cancer Xenograft Models
  • Cell Lines: MCF-7 (ER-positive) and MDA-MB-231 (Triple-Negative).

  • Animal Model: Immunodeficient mice.

  • Tumor Implantation: Tumor cells are implanted to form xenografts.

  • Treatment: Palbociclib is administered to the mice at specified dosages.

  • Monitoring: Tumor growth is measured, and tumor growth inhibition (TGI) is calculated.

Trastuzumab in HER2-Positive Xenograft Models
  • Cell Lines: LCC6HER-2 and BT-474 (HER2-overexpressing).

  • Animal Model: Immunodeficient mice.

  • Tumor Implantation: HER2-positive breast cancer cells are used to establish xenografts.

  • Treatment: Trastuzumab is administered to the mice.

  • Monitoring: Tumor growth and volume are measured to assess the anti-tumor effect.

Allogeneic CAR-T Cell Therapy in TNBC Models
  • Cell Line: Various Triple-Negative Breast Cancer (TNBC) cell lines.

  • Animal Model: Immunodeficient mice.

  • Treatment: Allogeneic CAR-T cells targeting a tumor-associated antigen are administered to the mice.

  • Monitoring: Tumor growth and overall survival are monitored to evaluate the efficacy of the cell therapy.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the key signaling pathway, experimental workflow, and a logical comparison.

Allo_aca_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin Leptin_Receptor Leptin Receptor (ObR) Leptin->Leptin_Receptor Binds and Activates Allo_aca This compound Allo_aca->Leptin_Receptor Blocks Binding JAK2 JAK2 Leptin_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 PI3K PI3K JAK2->PI3K MAPK MAPK/ERK JAK2->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MAPK->Proliferation in_vivo_workflow start Start: Breast Cancer Cell Culture implant Orthotopic Implantation into Mammary Fat Pad of Immunodeficient Mice start->implant tumor_growth Tumor Establishment and Measurement implant->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Daily Subcutaneous Administration of this compound or Vehicle (Control) randomization->treatment monitoring Monitor Tumor Growth and Animal Survival treatment->monitoring endpoint Endpoint: Survival Data Analysis monitoring->endpoint logical_comparison cluster_target Therapeutic Target cluster_agent Therapeutic Agent Leptin_Pathway Leptin Signaling Pathway Cell_Cycle Cell Cycle (CDK4/6) HER2_Receptor HER2 Receptor Tumor_Antigens Tumor-Associated Antigens Allo_aca This compound / LDFI Allo_aca->Leptin_Pathway Palbociclib Palbociclib Palbociclib->Cell_Cycle Trastuzumab Trastuzumab Trastuzumab->HER2_Receptor CAR_T Allogeneic CAR-T Cells CAR_T->Tumor_Antigens

References

A Comparative Analysis of Allo-aca and its Peripherally Restricted d-Ser Analog as Leptin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the leptin receptor antagonist Allo-aca and its d-Ser analog. This analysis focuses on their performance as peripherally and centrally acting versus exclusively peripherally acting agents, supported by experimental data.

This compound is a potent peptidomimetic antagonist of the leptin receptor (ObR), demonstrating efficacy in various in vitro and in vivo models by blocking leptin-induced signaling pathways.[1][2] However, its ability to cross the blood-brain barrier (BBB) can lead to undesirable central effects, such as increased appetite and weight gain.[1] To address this, a d-Ser analog of this compound was developed. By substituting the N-terminal allo-threonine with a D-serine residue, the peptide's ability to penetrate the BBB is significantly reduced, restricting its activity to the periphery.[1] This guide will delve into a comparative study of these two compounds, highlighting their key differences in biodistribution and their subsequent pharmacological effects.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and its d-Ser analog, providing a side-by-side comparison of their biochemical and cellular activities.

Table 1: Leptin Receptor Binding Affinity of this compound

CompoundAssociation Rate Constant (ka)Dissociation Rate Constant (kdiss)
This compound5 x 10⁵ M⁻¹s⁻¹[3]1.5 x 10⁻⁴ s⁻¹[3]

Table 2: In Vitro Efficacy - Inhibition of Cancer Cell Proliferation

CompoundCell LinePotency
This compoundMDA-MB-231 (Triple-negative breast cancer)Inhibition at 50 pM[2]
This compoundMCF-7 (Estrogen receptor-positive breast cancer)IC₅₀ of 200 pM[2]
d-Ser analogObR-positive breast and colorectal cancer cellsInhibition at 1 nM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the anti-proliferative effects of this compound and its d-Ser analog on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its d-Ser analog. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Western Blot Analysis of Leptin-Induced Signaling

This protocol outlines the procedure to investigate the inhibitory effect of this compound and its d-Ser analog on leptin-induced signaling pathways.

  • Cell Lysis: After treatment with leptin and/or the antagonists, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total STAT3, ERK1/2, and AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing the Mechanism and Rationale

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the strategic development of the d-Ser analog.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR JAK2 JAK2 ObR->JAK2 Allo_aca This compound / d-Ser analog Allo_aca->ObR Inhibition STAT3 STAT3 JAK2->STAT3 PI3K PI3K JAK2->PI3K RAS RAS JAK2->RAS pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Angiogenesis, etc.) pSTAT3->Gene_Expression AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT pAKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK pERK1/2 ERK->pERK pERK->Gene_Expression

Caption: Leptin signaling pathway and its inhibition by this compound and its d-Ser analog.

Allo_aca This compound BBB_Penetration Crosses Blood-Brain Barrier (BBB) Allo_aca->BBB_Penetration Modification Modification: N-terminal allo-threonine to D-serine Allo_aca->Modification Central_Effects Central Effects (e.g., increased appetite) BBB_Penetration->Central_Effects Peripheral_Effects Peripheral Effects (e.g., anti-tumor activity) BBB_Penetration->Peripheral_Effects dSer_Analog d-Ser Analog Modification->dSer_Analog No_BBB_Penetration Does Not Cross BBB dSer_Analog->No_BBB_Penetration Peripheral_Only Peripheral Effects Only No_BBB_Penetration->Peripheral_Only

Caption: Design rationale for the d-Ser analog of this compound.

Conclusion

The comparative analysis of this compound and its d-Ser analog reveals a strategic approach to refining peptide-based therapeutics. While both compounds are potent antagonists of the leptin receptor, the d-Ser modification effectively confines the analog's activity to the periphery. This makes the d-Ser analog a promising candidate for therapeutic applications where peripheral leptin signaling is implicated, such as in certain cancers, without the confounding central side effects associated with the parent compound, this compound. For indications where both central and peripheral leptin antagonism is desired, this compound remains the more suitable choice. The selection between these two compounds will, therefore, depend on the specific therapeutic context and the desired site of action. Further research, particularly direct comparative in vivo studies, will be crucial to fully elucidate the therapeutic potential of these two leptin receptor antagonists.

References

A Comparative Guide to Allo-aca and Other Leptin Receptor Antagonists in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Allo-aca, a leptin receptor antagonist, with alternative leptin-targeting peptides based on available preclinical data. The information is intended to assist researchers in evaluating these compounds for further investigation in the context of cancers driven by the leptin signaling pathway.

Introduction to this compound and Leptin Signaling

This compound is a peptidomimetic antagonist of the leptin receptor (ObR).[1] Leptin, a hormone primarily produced by adipose tissue, has been implicated in the progression of various cancers, including breast cancer, by activating signaling pathways that promote cell proliferation, migration, and angiogenesis. This compound competitively inhibits the binding of leptin to its receptor, thereby blocking these downstream effects. A significant challenge in the therapeutic application of this compound is its short serum half-life, though it exhibits very tight binding to the leptin receptor.[2]

Comparative Preclinical Data

The following tables summarize the available quantitative data for this compound and its alternatives from in vitro and in vivo preclinical studies. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

In Vitro Efficacy
CompoundCell LineAssayEfficacyCitation(s)
This compound MCF-7 (ER+)ProliferationIC50: 200 pM[1]
MDA-MB-231 (TNBC)ProliferationInhibition at 50 pM[1]
d-Ser (this compound analog) ObR-positive breast and colorectal cancer cellsProliferationInhibition at 1 nM[3]
LDFI MCF-7 (ER+)Leptin-induced ProliferationSignificant reversal at 10 nM - 1 µM[4]
SKBR3 (HER2+)Leptin-induced ProliferationSignificant reversal at 10 nM - 1 µM[4]
PEG-LPrA2 MCF-7 (ER+)Leptin-induced ProliferationNot specified[5]
MDA-MB-231 (TNBC)Leptin-induced ProliferationNot specified[5]
SHLA Ovarian Cancer Cells (CaOV-3, OVCAR-3)Leptin-stimulated ProliferationReversal of leptin effect[6]
In Vivo Efficacy
CompoundCancer ModelDosingKey FindingsCitation(s)
This compound MDA-MB-231 orthotopic mouse xenograft0.1 and 1 mg/kg/day, s.c.Extended average survival from 15.4 days to 24 and 28.1 days, respectively.[1]
LDFI-PEG SKBR3 orthotopic mouse xenograft1 and 10 mg/kg/day, i.p.Markedly reduced tumor growth.[4]
PEG-LPrA2 MCF-7 xenograftNot specified>40-fold reduction in tumor growth.[5]
MDA-MB-231 xenograftNot specified~2-fold reduction in tumor growth.[5]
Pharmacokinetics
CompoundParameterValueSpeciesCitation(s)
This compound Cmax8.9 µg/mL at 5 minMouse[2]
Half-life (serum)Decomposed within 30 minHuman/Mouse[2]

Note: Detailed pharmacokinetic data for d-Ser, LDFI, PEG-LPrA2, and SHLA in comparable preclinical models is limited in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

Leptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binds JAK2 JAK2 ObR->JAK2 Activates This compound This compound This compound->ObR Blocks STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K MAPK/ERK MAPK/ERK JAK2->MAPK/ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) STAT3->Gene_Expression Transcription Factor AKT AKT PI3K->AKT MAPK/ERK->Gene_Expression Regulates AKT->Gene_Expression Regulates

Caption: Leptin Signaling Pathway and the inhibitory action of this compound.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Breast Cancer Cell Lines (MCF-7, MDA-MB-231) Treatment Treat with this compound or Alternatives Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (MTT, CCK-8) Treatment->Proliferation_Assay IC50 Determine IC50 Values Proliferation_Assay->IC50 Xenograft Establish Orthotopic Breast Cancer Xenografts in Mice Animal_Treatment Administer this compound or Alternatives Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Growth and Survival Animal_Treatment->Tumor_Measurement PK_Study Pharmacokinetic Analysis Animal_Treatment->PK_Study Efficacy Evaluate In Vivo Efficacy Tumor_Measurement->Efficacy PK_Parameters Determine Cmax, Half-life PK_Study->PK_Parameters

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Allo-aca

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized peptides like Allo-aca is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and experimental integrity. This compound is a potent and specific leptin receptor antagonist peptide employed in various in vitro and in vivo models to block leptin signaling.[1][2][3][4]

Physicochemical Properties

A clear understanding of the substance's properties is the first step in safe handling.

PropertyValue
Molecular Formula C48H75N13O15
Molecular Weight 1074.19 g/mol
Appearance Solid[2]
Purity 99.82%[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a substance that requires careful handling due to its potential health effects. It may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the respiratory tract, skin, and eyes.[5] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical splash goggles should be worn at all times.[5]

  • Hand Protection: Chemical-resistant gloves are required.[5]

  • Respiratory Protection: A dust respirator or an approved/certified respirator is necessary to avoid inhalation.[5]

  • Body Protection: A full laboratory suit, supplemented with boots, should be worn to prevent skin contact.[5]

Experimental Protocols: Safe Handling and Storage

Adherence to the following step-by-step procedures is critical for maintaining a safe laboratory environment and ensuring the stability of this compound.

Storage:

  • Upon receipt, store this compound in a tightly sealed container.[5]

  • For long-term storage (up to 6 months), maintain at -80°C.[1]

  • For short-term storage (up to 1 month), a temperature of -20°C is suitable.[1]

  • Avoid temperatures above 5°C (41°F).[5]

Handling and Preparation of Solutions:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or using other local exhaust ventilation to minimize exposure to dust or aerosols.[5]

  • Avoid Ignition Sources: Keep the substance away from heat and any potential sources of ignition.[5]

  • Solution Preparation:

    • If preparing an aqueous stock solution, it is recommended to dilute it to the working concentration, then sterilize by filtering through a 0.22 μm filter before use.[1]

  • Hygiene: Always wash hands thoroughly after handling this compound, and before eating, smoking, or using the lavatory.[5]

Emergency Procedures and Disposal Plan

In the event of an emergency, follow these procedures.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration.[5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]

  • Eye Contact: Remove contact lenses if present. Flush eyes with water as a precaution.[5]

Spill and Leak Cleanup:

  • Small Spills: Use appropriate tools to carefully collect the spilled material and place it in a suitable container for waste disposal.[5]

  • Large Spills: Use a shovel to transfer the spilled material into a convenient waste disposal container.[5] A self-contained breathing apparatus should be worn to avoid inhalation of the product during cleanup.[5]

Disposal:

  • Dispose of this compound and any contaminated materials in a designated hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.

Workflow for Safe Handling of this compound

Allo_aca_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal a Receipt of this compound b Verify Integrity a->b Inspect c Store at appropriate temperature (-20°C or -80°C) b->c Store d Don Appropriate PPE (Goggles, Gloves, Respirator, Suit) c->d Retrieve for Use e Work in Ventilated Area (Fume Hood) d->e f Weigh and Prepare Solution e->f g Conduct In-vitro/In-vivo Studies f->g Use in Experiment h Collect Waste (Unused compound, contaminated PPE) g->h Generate Waste i Dispose as Hazardous Waste h->i Follow Regulations

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.